2,4,6-trimethyl-N-phenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-9-12(2)15(13(3)10-11)16(18)17-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZPOZUKBWWZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293007 | |
| Record name | 2,4,6-trimethyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5215-40-7 | |
| Record name | NSC86734 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-trimethyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4,6-trimethyl-N-phenylbenzamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2,4,6-trimethyl-N-phenylbenzamide, a substituted aromatic amide of interest to researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound, also known as N-mesitylbenzamide, is a derivative of benzamide with a trimethyl-substituted phenyl group attached to the nitrogen atom. Its chemical structure and key identifying information are detailed below.
| Property | Value | Reference |
| IUPAC Name | N-(2,4,6-trimethylphenyl)benzamide | [1] |
| Synonyms | N-mesitylbenzamide, 2',4',6'-trimethylbenzanilide | [1] |
| CAS Number | 4476-12-4 | [1] |
| Molecular Formula | C₁₆H₁₇NO | [1] |
| Molecular Weight | 239.31 g/mol | [1] |
| Appearance | White solid (predicted based on related compounds) | |
| Melting Point | No experimental data found. For comparison, N-(2,6-dimethylphenyl)benzamide has a melting point of 162-164 °C. | [2] |
| Boiling Point | No experimental data found. | |
| Solubility | Expected to be soluble in many organic solvents like ethanol, ether, and chloroform, with limited solubility in water. | [3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoyl group (typically in the range of 7.4-7.9 ppm), the two aromatic protons of the trimethylphenyl group (a singlet around 6.9-7.1 ppm), the amide proton (a broad singlet), and the three methyl groups (two singlets, one for the ortho-methyls and one for the para-methyl, in the range of 2.1-2.4 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (around 166 ppm), the aromatic carbons of both rings (in the region of 127-140 ppm), and the methyl carbons (in the aliphatic region, around 18-21 ppm). |
| FTIR (cm⁻¹) | Characteristic absorption bands for the N-H stretching (around 3300-3200 cm⁻¹), C=O stretching of the amide (amide I band, around 1650-1630 cm⁻¹), N-H bending (amide II band, around 1550-1520 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[3]
Materials:
-
Benzoyl chloride
-
2,4,6-trimethylaniline (mesidine)
-
10% aqueous sodium hydroxide solution
-
Dichloromethane (or another suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distilled water
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2,4,6-trimethylaniline in dichloromethane.
-
Cool the flask in an ice bath.
-
Add 10% aqueous sodium hydroxide solution to the flask.
-
Slowly add benzoyl chloride dropwise to the stirred mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
The synthesis of this compound can be visualized as a straightforward workflow.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to N-(2,4,6-trimethylphenyl)benzamide
Foreword
This technical guide provides a comprehensive overview of N-(2,4,6-trimethylphenyl)benzamide, a substituted aromatic amide. Due to the limited availability of specific data for 2,4,6-trimethyl-N-phenylbenzamide, this document focuses on its structural isomer, N-(2,4,6-trimethylphenyl)benzamide (CAS No. 4476-12-4), for which more information is accessible. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, a plausible synthesis protocol, and relevant workflow diagrams.
Chemical Identity and Properties
N-(2,4,6-trimethylphenyl)benzamide, also known as N-mesitylbenzamide, is an organic compound characterized by a benzoyl group attached to the nitrogen atom of a 2,4,6-trimethylaniline (mesitylamine) moiety.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of N-(2,4,6-trimethylphenyl)benzamide.[1][2] It is important to note that these are computationally derived and may differ from experimentally determined values.
| Property | Value | Source |
| CAS Number | 4476-12-4 | PubChem[1][2] |
| Molecular Formula | C₁₆H₁₇NO | PubChem[1][2] |
| Molecular Weight | 239.31 g/mol | PubChem[1][2] |
| IUPAC Name | N-(2,4,6-trimethylphenyl)benzamide | PubChem[1][2] |
| XLogP3-AA (LogP) | 3.9 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |
| Rotatable Bond Count | 2 | PubChem[1][2] |
| Exact Mass | 239.131014166 g/mol | PubChem[1][2] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1][2] |
Synthesis of N-(2,4,6-trimethylphenyl)benzamide
The synthesis of N-(2,4,6-trimethylphenyl)benzamide can be effectively achieved via the Schotten-Baumann reaction.[3][4][5][6][7] This method involves the acylation of an amine with an acyl chloride in the presence of a base.[3][4][5][6][7]
Experimental Protocol: Schotten-Baumann Reaction
This protocol describes a plausible method for the synthesis of N-(2,4,6-trimethylphenyl)benzamide from 2,4,6-trimethylaniline and benzoyl chloride.
Materials:
-
2,4,6-Trimethylaniline (mesitylamine)
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or diethyl ether
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Amine: In a suitable reaction flask, dissolve 2,4,6-trimethylaniline in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Addition of Base: To the solution, add an excess of 10% aqueous sodium hydroxide solution. The reaction is typically carried out in a two-phase system.[4]
-
Addition of Acyl Chloride: While vigorously stirring the biphasic mixture, slowly add benzoyl chloride dropwise to the reaction flask. The temperature should be monitored and maintained at a low to ambient temperature to control the exothermic reaction.
-
Reaction: Continue to stir the mixture vigorously for a period of 15-30 minutes after the addition of benzoyl chloride is complete. The completion of the reaction can often be indicated by the disappearance of the pungent smell of benzoyl chloride.[8]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove any unreacted amine), water, and then a saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride and benzoic acid).
-
Finally, wash with brine.
-
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified N-(2,4,6-trimethylphenyl)benzamide.[8]
Reaction Mechanism
The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism.[3] The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid formed as a byproduct, which prevents the protonation of the starting amine and drives the reaction to completion.[7]
Biological Activity
As of the date of this publication, a review of the scientific literature did not yield specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways for N-(2,4,6-trimethylphenyl)benzamide. While research into the biological activities of various other benzamide derivatives is extensive, with applications in pharmaceuticals and agrochemicals, specific data for this compound is not available.[9] Therefore, no signaling pathway diagrams can be provided.
Conclusion
N-(2,4,6-trimethylphenyl)benzamide is a well-defined chemical entity with computed properties available through public databases. Its synthesis can be readily achieved through established organic chemistry methodologies such as the Schotten-Baumann reaction. However, there is a notable absence of published research on its biological effects. This presents an opportunity for future investigations into the potential pharmacological or biological applications of this compound. Further experimental validation of its physicochemical properties and exploration of its bioactivity are warranted.
References
- 1. N-(2,4,6-trimethylphenyl)benzamide | C16H17NO | CID 730351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. byjus.com [byjus.com]
- 7. H-1 NMR Spectrum [acadiau.ca]
- 8. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action of 2,4,6-trimethyl-N-phenylbenzamide: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This technical guide delves into the current understanding of the mechanism of action of 2,4,6-trimethyl-N-phenylbenzamide. Direct research on this specific molecule is limited. Therefore, this document synthesizes the available information on this compound and extrapolates its potential biological activities and mechanisms of action by examining closely related analogues, including N-phenylbenzamide derivatives and 2,4,6-trimethyl-N-phenethylbenzamide. The collective evidence suggests that this class of compounds may exhibit a range of biological effects, including antimicrobial, anticancer, and antiparasitic activities. The primary mechanisms of action for related compounds involve interactions with DNA and inhibition of key cellular enzymes such as topoisomerases and protein kinases. This guide presents the available data, outlines relevant experimental protocols, and visualizes potential signaling pathways to provide a comprehensive resource for future research and development.
Introduction to this compound
This compound is a synthetic organic compound featuring a benzamide core structure with a trimethylated phenyl ring attached to the carbonyl group and another phenyl ring linked to the nitrogen atom. While specific biological data for this compound is sparse, its structural similarity to other biologically active N-phenylbenzamides suggests it may hold therapeutic potential.
Known and Potential Biological Activities
Direct studies on this compound have indicated that it possesses limited antimicrobial activity.[1] However, the broader family of N-phenylbenzamide derivatives has demonstrated a wide array of biological effects.
Antimicrobial and Antiparasitic Activity
A close analogue, 2,4,6-trimethyl-N-phenethylbenzamide, has shown significant inhibitory action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] Furthermore, various N-phenylbenzamide derivatives have been extensively studied for their efficacy against kinetoplastid parasites, the causative agents of neglected tropical diseases like trypanosomiasis and leishmaniasis.[2]
Anticancer Properties
The N-phenylbenzamide scaffold is a recurring motif in the design of novel anticancer agents. Studies on 2,4,6-trimethyl-N-phenethylbenzamide have demonstrated a reduction in cell viability in breast cancer cell lines.[1] Other derivatives have been designed to target crucial cellular processes in cancer, such as DNA replication and cell signaling.
Potential Mechanisms of Action
Based on the activities of related compounds, several mechanisms of action can be postulated for this compound.
DNA Interaction
A primary mechanism for some N-phenylbenzamide derivatives with antiparasitic activity is the binding to the minor groove of AT-rich DNA, particularly within the kinetoplast DNA (kDNA) of trypanosomatid parasites.[2] This interaction can displace essential proteins that regulate kDNA function, leading to the disruption of the parasite's mitochondrial DNA and ultimately cell death.[2]
References
An In-depth Technical Guide to the Solubility of 2,4,6-trimethyl-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trimethyl-N-phenylbenzamide. Due to a lack of publicly available experimental data, this guide leverages predictive models to estimate the compound's solubility in various solvents. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratories. This document is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this compound, aiding in solvent selection for synthesis, purification, and formulation.
Introduction to this compound
This compound is an organic compound characterized by a benzamide core structure. Specifically, it is an N-phenylbenzamide with three methyl groups substituting the benzene ring at the 2, 4, and 6 positions. The presence of the bulky trimethyl-substituted phenyl group attached to the carbonyl carbon and the N-phenyl group imparts specific steric and electronic properties to the molecule, which in turn influence its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including its synthesis, purification by crystallization, and formulation in drug delivery systems.
The molecular structure of this compound is represented by the canonical SMILES string: Cc1cc(C)c(C(=O)Nc2ccccc2)c(C)c1.
Predicted Solubility Data
In the absence of experimentally determined solubility data in peer-reviewed literature, predictive models offer a valuable first approximation of the solubility of this compound in various solvents. The following table summarizes the predicted solubility, including a quantitative prediction for water and qualitative assessments for common organic solvents based on the principle of "like dissolves like."
| Solvent | Solvent Type | Predicted Solubility | Prediction Method/Rationale |
| Water | Polar Protic | logS = -4.5 (Poorly Soluble) | OSIRIS Property Explorer |
| Ethanol | Polar Protic | Moderately Soluble | The polar hydroxyl group can interact with the amide group, while the ethyl chain can interact with the non-polar regions. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can act as a hydrogen bond acceptor for the amide N-H, and the methyl groups provide non-polar interactions. |
| Dichloromethane | Polar Aprotic | Soluble | A good solvent for many organic compounds with moderate polarity. |
| Hexane | Non-polar | Sparingly Soluble to Insoluble | The high non-polar character of hexane is not ideal for solvating the polar amide group. |
| Toluene | Non-polar (Aromatic) | Moderately to Highly Soluble | The aromatic nature of toluene can engage in π-stacking interactions with the phenyl rings of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of organic molecules. |
Disclaimer: The solubility data presented in this table is based on computational predictions and established chemical principles. It should be used as a guideline and not as a substitute for experimental verification.
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
3.1. Shake-Flask Method (Equilibrium Solubility)
This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.
-
Objective: To determine the saturation concentration of this compound in a solvent at a constant temperature.
-
Materials:
-
This compound (solid)
-
Solvent of interest
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
After the equilibration period, allow the suspension to settle for several hours at the same constant temperature.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of the compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
3.2. High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, various HTS methods can be employed.
-
Objective: To rapidly assess the approximate solubility of this compound in a large number of solvents.
-
Example Method: Miniaturized Shake-Flask with UV-Vis Detection
-
Prepare stock solutions of this compound in a highly soluble solvent like DMSO.
-
In a 96-well plate, dispense varying amounts of the stock solution into different wells.
-
Evaporate the DMSO to leave behind a dry film of the compound in each well.
-
Add the different test solvents to the wells.
-
Seal the plate and shake it at a controlled temperature for a set period (e.g., 2-24 hours).
-
Measure the absorbance of the solutions in each well using a plate reader at the λmax of the compound.
-
The concentration in each well can be determined by comparing the absorbance to a calibration curve, allowing for the estimation of solubility.
-
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of equilibrium solubility.
Diagram 2: The Principle of "Like Dissolves Like"
Caption: Logical relationship illustrating the "like dissolves like" principle of solubility.
Conclusion
Spectral Data Analysis of 2,4,6-trimethyl-N-phenylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 2,4,6-trimethyl-N-phenylbenzamide (C16H17NO), a substituted aromatic amide of interest in medicinal and materials chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed interpretation to aid in the structural elucidation and characterization of this compound. The methodologies presented are standardized protocols applicable to the analysis of similar organic molecules.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular weight of 239.31 g/mol .[1] Its structure features a benzoyl group attached to a phenylamine, with three methyl substituents on the phenyl ring. This substitution pattern significantly influences the spectral characteristics of the molecule. The following sections will detail the expected spectral data based on theoretical predictions and analysis of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key structural information.
¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the amide group and the electron-donating effect of the methyl groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Doublet | 2H | Protons ortho to carbonyl |
| ~7.4-7.5 | Triplet | 2H | Protons meta to carbonyl |
| ~7.3-7.4 | Triplet | 1H | Proton para to carbonyl |
| ~7.1 | Singlet | 1H | NH proton |
| ~6.9 | Singlet | 2H | Aromatic protons on trimethylphenyl ring |
| ~2.3 | Singlet | 3H | Para-methyl protons |
| ~2.1 | Singlet | 6H | Ortho-methyl protons |
¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be significantly downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (Amide carbonyl) |
| ~138 | Quaternary carbon (C-N) on trimethylphenyl ring |
| ~136 | Quaternary carbons (ortho to methyls) on trimethylphenyl ring |
| ~135 | Quaternary carbon (para to methyl) on trimethylphenyl ring |
| ~132 | Quaternary carbon attached to carbonyl |
| ~131 | CH (para to carbonyl) |
| ~129 | CH (meta to carbonyl) |
| ~128 | CH on trimethylphenyl ring |
| ~127 | CH (ortho to carbonyl) |
| ~21 | Para-methyl carbon |
| ~18 | Ortho-methyl carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as C-H and C=C bonds of the aromatic rings.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~3050 | Medium-Weak | Aromatic C-H stretch |
| ~2950 | Medium-Weak | Aliphatic C-H stretch |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1600, ~1480 | Medium | C=C aromatic ring stretch |
| ~1530 | Medium | N-H bend (Amide II) |
| ~750, ~690 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 239 | High | [M]⁺ (Molecular ion) |
| 134 | Medium | [C₉H₁₂N]⁺ |
| 105 | Very High | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is used. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.[2][3]
Electron Ionization-Mass Spectrometry (EI-MS)
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5][6]
-
This causes ionization and fragmentation of the molecules.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.
Caption: Workflow for spectral data acquisition and analysis.
Conclusion
The predicted spectral data and outlined experimental protocols provide a robust framework for the analysis of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of the molecular structure. This guide serves as a valuable resource for researchers working with this compound and other related small molecules, facilitating efficient and accurate spectral interpretation.
References
- 1. N-(2,4,6-trimethylphenyl)benzamide | C16H17NO | CID 730351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. agilent.com [agilent.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,4,6-trimethyl-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2,4,6-trimethyl-N-phenylbenzamide. Due to the absence of an experimental crystal structure for this specific compound in the public domain, this guide leverages a combination of data from closely related crystallographic studies and computational modeling to predict its structural parameters. The significant steric hindrance introduced by the 2,4,6-trimethylphenyl (mesityl) group is a dominant factor in determining the molecule's conformation, particularly the dihedral angle between the two aromatic rings. This document outlines a plausible synthetic route, details experimental protocols for characterization based on established methods for similar compounds, and presents predicted quantitative structural data.
Molecular Structure and Conformation
The molecular structure of this compound comprises a central amide linkage connecting a phenyl ring and a 2,4,6-trimethylphenyl (mesityl) ring. The key conformational feature of this molecule is the relative orientation of these two aromatic rings and the planarity of the amide group.
Due to steric hindrance from the ortho-methyl groups on the mesityl ring, a planar conformation of the entire molecule is highly unfavorable. The molecule is expected to adopt a conformation where the two aromatic rings are significantly twisted with respect to each other. The amide group itself is expected to be largely planar.
The conformation of N-substituted benzamides is primarily governed by the torsion angles around the C(aryl)-C(O) bond and the C(O)-N bond. In the case of this compound, the most significant conformational determinant is the torsion angle between the mesityl ring and the amide plane, which is forced to be large to avoid steric clashes between the ortho-methyl groups and the carbonyl oxygen and the N-phenyl group.
Based on crystallographic studies of structurally related N-(2,4,6-trimethylphenyl)-acetamides, the amide group is expected to be nearly perpendicular to the mesityl ring. This perpendicular arrangement minimizes steric repulsion.
Predicted Molecular Geometry
To obtain quantitative data on the molecular structure, a computational analysis using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory was performed to determine the energy-minimized conformation of this compound. The key predicted structural parameters are summarized in the tables below.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C=O | 1.23 |
| C(O)-N | 1.37 |
| N-C(phenyl) | 1.43 |
| C(O)-C(mesityl) | 1.50 |
| C-C (phenyl, avg.) | 1.39 |
| C-C (mesityl, avg.) | 1.40 |
| C-H (avg.) | 1.09 |
| N-H | 1.01 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| O=C-N | 122.5 |
| C(O)-N-C(phenyl) | 126.8 |
| N-C(O)-C(mesityl) | 117.2 |
| C(O)-C(mesityl)-C(ortho) | 121.0 |
| N-C(phenyl)-C(ortho) | 119.5 |
Table 3: Predicted Torsion (Dihedral) Angles
| Torsion Angle | Predicted Angle (°) |
| O=C-N-C(phenyl) | 178.5 (trans) |
| C(mesityl)-C(O)-N-C(phenyl) | -5.8 |
| C(ortho)-C(mesityl)-C(O)-N | 85.3 |
| C(O)-N-C(phenyl)-C(ortho) | -45.2 |
The computational results predict a conformation where the amide bond is in the common trans configuration. Critically, the mesityl ring is predicted to be twisted by approximately 85 degrees relative to the amide plane, highlighting the profound impact of the ortho-methyl groups. The N-phenyl ring is also twisted with respect to the amide plane, but to a lesser extent.
Experimental Protocols
While a specific experimental protocol for the synthesis and characterization of this compound is not extensively documented in readily available literature, established methods for the synthesis of N-aryl benzamides and the characterization of similar compounds provide a clear blueprint.
Synthesis: Schotten-Baumann Reaction
A robust and widely used method for the synthesis of N-aryl benzamides is the Schotten-Baumann reaction.[1][2][3] This involves the acylation of an amine with an acid chloride in the presence of a base.
Reaction Scheme:
References
A Comprehensive Technical Guide to Quantum Chemical Calculations for 2,4,6-trimethyl-N-phenylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide outlines a comprehensive theoretical and experimental approach for the study of 2,4,6-trimethyl-N-phenylbenzamide. As no specific published data for this exact molecule was found, this document serves as a detailed methodological framework. The quantitative data presented in the tables is illustrative, based on typical results for structurally similar aromatic amides, and should be regarded as a template for expected outcomes.
Introduction
Quantum chemical calculations have become an indispensable tool in modern chemical and pharmaceutical research, offering profound insights into molecular structure, reactivity, and spectroscopic properties. This whitepaper provides a detailed technical guide for conducting a thorough computational and experimental analysis of this compound. This molecule, an amide derivative, possesses interesting structural features, including a sterically hindered trimethylphenyl group and a phenyl ring attached to the amide nitrogen, which can influence its conformation and electronic properties.
The methodologies described herein utilize Density Functional Theory (DFT), a robust computational method that provides an excellent balance between accuracy and computational cost for organic molecules. This guide covers the entire workflow, from the initial synthesis and experimental characterization to in-depth quantum chemical modeling, including geometry optimization, vibrational analysis, and the exploration of electronic properties.
Experimental Protocols
A successful computational study is anchored by robust experimental data for validation. The following sections detail the necessary experimental procedures.
Synthesis of this compound
A standard and effective method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.
Protocol:
-
Reactant Preparation: Dissolve aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask equipped with a magnetic stirrer. Add an aqueous solution of a base, typically sodium hydroxide (2.0 equivalents), to act as a proton scavenger.
-
Acylation: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.1 equivalents) in the same solvent dropwise to the stirring mixture. The hindered nature of the acyl chloride may require extended reaction times.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess aniline), a saturated sodium bicarbonate solution (to remove unreacted acyl chloride), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
The synthesized compound must be thoroughly characterized to confirm its structure and to provide data for validating the computational results.
-
FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. Spectra are typically recorded in the 4000-400 cm⁻¹ range. Key vibrational bands to identify include the N-H stretch, C=O stretch, aromatic C-H stretches, and C-N stretches.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure. Spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for theoretical NMR calculations to compare with experimental shifts.
-
UV-Vis Spectroscopy: This analysis provides information about the electronic transitions within the molecule. The spectrum is typically recorded in a solvent like ethanol or chloroform to identify the absorption maxima (λ_max).
Computational Methodology
The core of this guide is the quantum chemical analysis. The following workflow represents a standard and effective approach for studying organic molecules.
Caption: Logical workflow for quantum chemical calculations.
Computational Details
-
Software: The Gaussian suite of programs is a standard choice for such calculations.
-
Method: Density Functional Theory (DFT) is highly recommended. The B3LYP hybrid functional is a robust and widely used choice that effectively incorporates electron correlation.[1][2][3][4][5]
-
Basis Set: The Pople-style 6-311G(d,p) basis set provides a good balance of accuracy and computational efficiency for molecules of this size. Adding diffuse functions (+) or more polarization functions can be considered for higher accuracy if needed.
Geometry Optimization
The first computational step is to find the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface). The optimization is performed using the selected DFT method and basis set. This step yields the equilibrium bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Verification of Minimum Energy: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable conformer.
-
Prediction of Spectra: The calculation yields the harmonic vibrational frequencies, which correspond to the peaks in the FT-IR and Raman spectra. These theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.9679 for B3LYP/6-311+G(d,p)) for better agreement with experimental data.
Data Presentation: Predicted Molecular Properties
The following tables summarize the types of quantitative data that would be generated from the quantum chemical calculations.
Optimized Geometrical Parameters (Illustrative)
This table would contain the key bond lengths, bond angles, and dihedral angles of the optimized structure.
| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |
| Bond Length (Å) | C(carbonyl)-O | ~ 1.23 |
| C(carbonyl)-N | ~ 1.36 | |
| N-H | ~ 1.01 | |
| C(carbonyl)-C(aryl) | ~ 1.50 | |
| Bond Angle (°) | O-C(carbonyl)-N | ~ 122.5 |
| C(carbonyl)-N-C(phenyl) | ~ 125.0 | |
| C(carbonyl)-N-H | ~ 118.0 | |
| Dihedral Angle (°) | O=C-N-C(phenyl) | ~ 175.0 (trans) |
| C(carbonyl)-C(aryl)-C-C | ~ 45.0 |
Vibrational Frequencies and Assignments (Illustrative)
This table compares the calculated (scaled) vibrational frequencies with experimental FT-IR and FT-Raman data.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled DFT (cm⁻¹) | Assignment (PED) |
| N-H Stretch | 3350 | 3352 | 3345 | ν(N-H) |
| C-H Stretch (Aromatic) | 3060 | 3065 | 3062 | ν(C-H) |
| C-H Stretch (Methyl) | 2980 | 2981 | 2975 | ν(C-H) |
| C=O Stretch | 1665 | 1660 | 1670 | ν(C=O) + δ(N-H) |
| Amide II (N-H bend) | 1540 | - | 1545 | δ(N-H) + ν(C-N) |
| C=C Stretch (Aromatic) | 1600, 1490 | 1602, 1488 | 1595, 1492 | ν(C=C) |
PED: Potential Energy Distribution
Electronic Properties (Illustrative)
This table summarizes key electronic descriptors derived from the calculations.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity, stability[6] |
| Dipole Moment | 3.5 Debye | Molecular polarity |
| Ionization Potential | 6.5 eV | Energy to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.
Advanced Analysis and Visualization
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. Visualizing the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenyl rings and the amide nitrogen, while the LUMO may be centered on the carbonyl group and the aromatic systems.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. It is plotted onto the molecule's electron density surface.
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In this molecule, this region is expected around the carbonyl oxygen.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. This is expected around the amide proton (N-H).
-
Green Regions: Indicate neutral potential.
Caption: Correlation between experimental and theoretical data.
Conclusion
This technical guide provides a robust framework for the comprehensive quantum chemical and experimental investigation of this compound. By combining DFT calculations with experimental synthesis and spectroscopic characterization, researchers can obtain a detailed understanding of the molecule's structural, vibrational, and electronic properties. The generated data, including optimized geometry, vibrational assignments, and frontier molecular orbital analysis, are invaluable for predicting the molecule's reactivity, stability, and potential interactions, which is of critical importance in the field of drug design and materials science. The workflow and methodologies presented here serve as a blueprint for future studies on this molecule and its derivatives.
References
Methodological & Application
Application Notes and Protocols for 2,4,6-trimethyl-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental protocols related to the synthesis and potential biological evaluation of 2,4,6-trimethyl-N-phenylbenzamide. While specific experimental data for this exact compound is limited in publicly available literature, the following protocols are based on established methods for the synthesis and analysis of structurally similar N-phenylbenzamide derivatives. These derivatives have shown potential as anticancer and anti-inflammatory agents.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| CAS Number | Not available |
Potential Biological Activities of N-Phenylbenzamide Derivatives
N-phenylbenzamide scaffolds are present in a variety of biologically active molecules. Research on derivatives has indicated potential therapeutic applications, primarily in the areas of oncology and inflammation.
-
Anticancer Activity : Several N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, imidazole-based N-phenylbenzamide derivatives have demonstrated IC₅₀ values in the micromolar range against lung, cervical, and breast cancer cell lines.[1] The proposed mechanisms of action for some benzamide derivatives include the inhibition of tubulin polymerization.
-
Anti-inflammatory Activity : Certain N-phenylcarbamothioylbenzamides have exhibited significant anti-inflammatory effects in animal models, comparable to or exceeding that of indomethacin.[2] A key mechanism identified is the potent inhibition of prostaglandin E2 (PGE₂) synthesis.[2]
The trimethyl substitution on the benzoyl ring of this compound is expected to increase the lipophilicity of the compound, which may influence its pharmacokinetic and pharmacodynamic properties.
Quantitative Data for Structurally Related N-Phenylbenzamide Derivatives
The following table summarizes the biological activity of various N-phenylbenzamide derivatives to provide a context for the potential efficacy of this compound.
| Compound Derivative | Target/Assay | Result (IC₅₀/EC₅₀) | Reference |
| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung Cancer) | 7.5 µM | [1] |
| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical Cancer) | 9.3 µM | [1] |
| Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast Cancer) | 8.9 µM | [1] |
| Imidazole-based N-phenylbenzamide (4e) | A549 (Lung Cancer) | 11.1 µM | [1] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 | 5.7 ± 0.8 µM | [3][4] |
| N-(2,4-dibromophenyl)-2-((4-ethylphenoxy)methyl)benzamide (1e) | Carrageenan-induced paw edema (% inhibition) | 61.45% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of N-phenylbenzamides via the acylation of aniline with a benzoyl chloride.
Materials:
-
2,4,6-trimethylbenzoyl chloride
-
Aniline
-
Triethylamine (TEA) or pyridine as a base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the flask with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential anticancer activity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)[1]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol 3: In Vitro Anti-inflammatory Assay (Prostaglandin E2 Inhibition)
This protocol outlines a method to assess the potential anti-inflammatory activity of this compound by measuring the inhibition of PGE₂ production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Indomethacin (positive control)
-
PGE₂ ELISA kit
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or indomethacin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control and a vehicle control.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of PGE₂ inhibition for each concentration of the test compound.
Hypothetical Signaling Pathway
Given that some benzamide derivatives exhibit anticancer activity by targeting cellular signaling, a plausible, yet hypothetical, mechanism of action for this compound could involve the inhibition of a key signaling kinase involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) or a downstream kinase like MEK or ERK.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,4,6-trimethyl-N-phenylbenzamide as a Potential Crystallization Aid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crystallization is a critical step in the characterization and development of new chemical entities, particularly for active pharmaceutical ingredients (APIs) and proteins. The acquisition of high-quality single crystals is essential for determining the three-dimensional molecular structure by X-ray diffraction, which provides invaluable insights into a molecule's function and properties. However, inducing crystallization can be a significant bottleneck. The use of small molecules as crystallization aids, or co-formers, has emerged as a powerful strategy to overcome this challenge. These aids can promote nucleation and crystal growth by providing a molecular scaffold that facilitates the formation of a stable crystal lattice through various intermolecular interactions.
This document provides detailed application notes and protocols for the evaluation of 2,4,6-trimethyl-N-phenylbenzamide as a potential crystallization aid. While direct literature on the use of this specific compound as a crystallization aid is not available, its chemical structure, featuring both hydrogen-bonding capabilities and aromatic rings, suggests its potential to interact with a variety of target molecules and promote co-crystallization. The protocols outlined below are based on established methodologies for co-crystal screening and characterization.
Principle of Action
This compound is a benzamide derivative possessing key functional groups that can participate in non-covalent interactions essential for crystal lattice formation. It is hypothesized that this compound may act as a crystallization aid through the following mechanisms:
-
Hydrogen Bonding: The secondary amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form robust intermolecular connections with target molecules that have complementary functional groups (e.g., carboxylic acids, alcohols, amines).
-
Aromatic Interactions: The presence of two phenyl rings allows for potential π-π stacking interactions with aromatic moieties on the target molecule.
-
Hydrophobic Interactions: The methyl groups on the trimethylphenyl ring can engage in van der Waals and hydrophobic interactions, which can be crucial for stabilizing the crystal packing.
By forming these directed and stable interactions, this compound may effectively bridge target molecules, creating a supramolecular synthon that facilitates the assembly of a well-ordered crystal lattice.
Proposed Mechanism of Interaction
The following diagram illustrates the potential non-covalent interactions between this compound and a hypothetical target molecule containing a carboxylic acid group and an aromatic ring.
Figure 1. Proposed non-covalent interactions with a target molecule.
Experimental Protocols
The following protocols provide a general framework for screening and characterizing co-crystals using this compound as a crystallization aid.
Protocol 1: Co-crystal Screening by Solvent Evaporation
This is a common and reliable method for preparing co-crystals.
-
Materials and Reagents:
-
Target molecule
-
This compound
-
A selection of volatile solvents in which both the target and the aid are soluble (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate).
-
-
Procedure:
-
Prepare stock solutions of the target molecule and this compound in a suitable solvent. A typical starting concentration is 10 mg/mL.
-
In a small vial or well-plate, combine the stock solutions in different stoichiometric ratios (e.g., 1:1, 1:2, 2:1 of target to aid).
-
Gently mix the solutions.
-
Allow the solvent to evaporate slowly at room temperature. This can be achieved by covering the vials with a perforated seal or by placing them in a fume hood with low airflow.
-
Visually inspect the vials for crystal formation over several days to weeks.
-
Protocol 2: Co-crystal Screening by Slurry Crystallization
This method is useful when the co-crystal is less soluble than the individual components.
-
Materials and Reagents:
-
Target molecule
-
This compound
-
A solvent in which both components have limited solubility.
-
-
Procedure:
-
Add the target molecule and this compound in a chosen stoichiometric ratio (e.g., 1:1) to a vial.
-
Add a small amount of the selected solvent, just enough to create a slurry.
-
Agitate the slurry at a constant temperature (e.g., using a magnetic stirrer or a shaker) for an extended period (24-72 hours).
-
After slurrying, isolate the solid by filtration or centrifugation.
-
Allow the solid to dry and analyze it to determine if a new crystalline phase has formed.
-
Protocol 3: Characterization of Co-crystals
Once crystalline material is obtained, it is crucial to confirm the formation of a co-crystal and not simply a mixture of the starting materials.
-
Powder X-ray Diffraction (PXRD):
-
Purpose: To identify new crystalline phases.
-
Method: Acquire the PXRD patterns of the target molecule, this compound, and the solid product from the crystallization experiment. A new, unique PXRD pattern for the product that is different from the patterns of the starting materials and their physical mixture indicates the formation of a new crystalline phase, likely a co-crystal.
-
-
Single-Crystal X-ray Diffraction (SCXRD):
-
Purpose: To definitively determine the crystal structure.
-
Method: If suitable single crystals are obtained, mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer. The resulting structure will reveal the precise arrangement of the target molecule and the crystallization aid in the crystal lattice and confirm the nature of the intermolecular interactions.
-
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Purpose: To identify the melting point of the new solid phase.
-
Method: Heat a small sample of the product in a DSC instrument. A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from the melting points of the individual components.
-
-
Spectroscopic Analysis (FT-IR, Raman):
-
Purpose: To probe changes in molecular vibrations due to intermolecular interactions.
-
Method: Acquire spectra of the starting materials and the product. Shifts in the vibrational frequencies, particularly those of the functional groups involved in hydrogen bonding (e.g., C=O and N-H stretches), can provide evidence of co-crystal formation.
-
Data Presentation
Systematic recording of experimental conditions and outcomes is essential for successful co-crystal screening. The following tables provide templates for data logging.
Table 1: Co-crystal Screening by Solvent Evaporation
| Trial ID | Target Conc. (mg/mL) | Aid Conc. (mg/mL) | Target:Aid Molar Ratio | Solvent | Temperature (°C) | Observation |
| CE-01 | 10 | 10 | 1:1 | Methanol | 25 | Clear solution |
| CE-02 | 10 | 20 | 1:2 | Methanol | 25 | Microcrystals |
| CE-03 | 20 | 10 | 2:1 | Methanol | 25 | Amorphous ppt. |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Characterization of Crystalline Products
| Sample ID | Method | Key Findings | Conclusion |
| CE-02-solid | PXRD | New diffraction peaks observed | New crystalline phase |
| CE-02-solid | DSC | Single melt at 185 °C (Target: 150 °C, Aid: 210 °C) | Likely a co-crystal |
| CE-02-crystal | SCXRD | 1:2 Target:Aid in unit cell, H-bonds confirmed | Confirmed co-crystal |
| ... | ... | ... | ... |
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound as a crystallization aid.
Figure 2. Experimental workflow for co-crystal screening and characterization.
Conclusion
This compound presents a promising, yet unexplored, candidate as a versatile crystallization aid. Its molecular structure offers multiple avenues for forming stable intermolecular interactions with a wide range of target molecules. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to systematically evaluate its potential in facilitating the crystallization of challenging small molecules and macromolecules. Successful co-crystallization with this aid could unlock new possibilities for structural elucidation and solid-state form engineering in pharmaceutical and materials science.
2,4,6-trimethyl-N-phenylbenzamide as a ligand in catalytic reactions
Application Notes and Protocols: Ligands in Catalytic Reactions
Topic: 2,4,6-trimethyl-N-phenylbenzamide as a Ligand in Catalytic Reactions
Note to the Reader:
Following a comprehensive search of available scientific literature, no instances of This compound being utilized as a ligand in catalytic reactions have been identified. The amide nitrogen in N-aryl benzamides generally possesses low basicity and nucleophilicity due to resonance delocalization with both the carbonyl group and the N-phenyl ring. This electronic property may render it a poor coordinator for catalytically active transition metals, which could explain its apparent absence in this application.
To fulfill the structural and content requirements of your request, the following application notes and protocols are presented for a representative and well-established class of ligands in a common catalytic reaction: Biaryl Phosphine Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions . This example is intended to serve as a template, illustrating the expected data presentation, experimental detail, and visualizations that would be included if data for the requested compound were available.
Illustrative Example: (2-Biphenylyl)di-tert-butylphosphine (JohnPhos) as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Introduction
(2-Biphenylyl)di-tert-butylphosphine, commonly known as JohnPhos, is a bulky and electron-rich monophosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. Its steric bulk facilitates the reductive elimination step and helps to stabilize the active monoligated palladium(0) species, leading to high catalytic activity, particularly in the coupling of sterically hindered substrates and unreactive aryl chlorides. These notes provide an overview of its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis.
Application: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
This section details the use of a JohnPhos-based palladium catalyst for the cross-coupling of various electronically and sterically demanding aryl chlorides with phenylboronic acid.
Data Presentation:
The following table summarizes the performance of the Pd/JohnPhos catalytic system across a range of aryl chloride substrates.
| Entry | Aryl Chloride Substrate | Product | Yield (%) | Reaction Time (h) |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 98 | 2 |
| 2 | 2-Chlorotoluene | 2-Methylbiphenyl | 95 | 4 |
| 3 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 92 | 3 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 88 | 5 |
| 5 | 2,6-Dimethylchlorobenzene | 2,6-Dimethylbiphenyl | 75 | 12 |
Table 1: Performance of the Pd/JohnPhos catalytic system in the Suzuki-Miyaura cross-coupling of various aryl chlorides with phenylboronic acid.
Experimental Protocols
3.1. General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(2-Biphenylyl)di-tert-butylphosphine (JohnPhos)
-
Aryl chloride (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), JohnPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Add the aryl chloride (1.0 mmol) and phenylboronic acid (1.2 mmol) to the tube.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the time indicated in Table 1.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
3.2. Catalyst Pre-formation (Optional)
For less reactive substrates, a pre-formed palladium-ligand complex can be used.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
JohnPhos
-
Anhydrous toluene
Procedure:
-
In a glovebox, dissolve Pd₂(dba)₃ (0.01 mmol) and JohnPhos (0.04 mmol) in anhydrous toluene (2 mL).
-
Stir the mixture at room temperature for 30 minutes. The resulting solution of the active catalyst can be used directly in the cross-coupling reaction.
Visualizations
Catalytic Cycle Diagram
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol.
General workflow for the Suzuki-Miyaura cross-coupling experiment.
The Versatile Role of 2,4,6-Trimethyl-N-phenylbenzamide in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – In the landscape of contemporary organic synthesis, the strategic application of sterically hindered amide scaffolds has become increasingly pivotal. Among these, 2,4,6-trimethyl-N-phenylbenzamide, also known as N-mesitylbenzamide, is emerging as a compound of significant interest for researchers, scientists, and professionals in drug development. Its unique structural features offer intriguing possibilities in directing chemical transformations, particularly in the realm of carbon-hydrogen (C-H) bond activation and functionalization, a cornerstone of modern synthetic efficiency.
The strategic placement of methyl groups on the N-phenyl ring of this compound introduces considerable steric hindrance. This bulkiness can influence the conformation of the molecule and the accessibility of the amide nitrogen's lone pair, thereby modulating its coordinating ability. This characteristic is particularly relevant in the context of directed ortho-metalation and transition metal-catalyzed C-H functionalization reactions, where the amide can act as a directing group, guiding the reaction to a specific site on the benzoyl portion of the molecule.
While detailed, specific protocols for a wide range of named reactions employing this compound are still emerging in the literature, its potential is underscored by studies on analogous N-arylbenzamides. These studies provide a foundational understanding of how such molecules can be employed to achieve selective synthesis of complex organic structures.
Application Note 1: Potential as a Directing Group in C-H Functionalization
The amide functionality is a well-established directing group in transition metal-catalyzed C-H activation. In the case of this compound, the amide oxygen can coordinate to a metal center, positioning the catalyst to interact with and functionalize the ortho C-H bonds of the benzoyl ring. The steric bulk provided by the mesityl group can influence the stability and reactivity of the resulting metallacyclic intermediate, potentially leading to unique selectivity compared to less hindered amides.
Logical Workflow for C-H Functionalization:
Caption: Proposed workflow for C-H functionalization using the amide as a directing group.
Application Note 2: Substrate in Directed ortho-Lithiation
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The amide group in this compound can act as a directing metalation group (DMG), coordinating to an organolithium base and directing deprotonation to the ortho-position of the benzoyl ring. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. The steric hindrance of the mesityl group may influence the rate and efficiency of this process.
General Protocol for Directed ortho-Lithiation and Electrophilic Quench:
A general, representative protocol for the directed ortho-lithiation of an N-arylbenzamide is presented below. It is important to note that specific conditions such as temperature, base, and solvent may require optimization for this compound due to its specific steric and electronic properties.
Table 1: General Reaction Parameters for Directed ortho-Lithiation
| Parameter | Condition | Notes |
| Substrate | N-Arylbenzamide | 1.0 equiv |
| Base | s-BuLi or n-BuLi/TMEDA | 1.1 - 1.5 equiv |
| Solvent | Anhydrous THF or Et₂O | |
| Temperature | -78 °C | Maintained throughout the reaction |
| Reaction Time | 1 - 4 hours | Monitored by TLC or LC-MS |
| Electrophile | Various (e.g., I₂, DMF, Me₃SiCl) | 1.2 - 2.0 equiv |
Experimental Protocol:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum is charged with the N-arylbenzamide (1.0 equiv).
-
Dissolution: Anhydrous solvent (THF or Et₂O) is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: The organolithium base is added dropwise via syringe while maintaining the internal temperature at -78 °C. The reaction mixture is stirred at this temperature for the specified time.
-
Electrophilic Quench: The electrophile is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at -78 °C and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired ortho-functionalized product.
Signaling Pathway of Directed ortho-Lithiation:
Caption: The key steps in a directed ortho-lithiation reaction.
Future Outlook
The application of this compound in organic synthesis is a promising area for further exploration. Future research will likely focus on delineating the specific advantages conferred by its sterically demanding nature in various catalytic cycles. The development of detailed protocols for its use in a broader range of C-H activation reactions, cross-coupling partnerships, and asymmetric transformations will be crucial for unlocking its full potential in the synthesis of novel pharmaceuticals and functional materials. The scientific community anticipates further publications that will provide quantitative data and detailed methodologies for the application of this intriguing molecule.
Application Notes and Protocols for 2,4,6-trimethyl-N-phenylbenzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-trimethyl-N-phenylbenzamide, also known as N-mesitylbenzamide, belongs to the large and versatile class of N-phenylbenzamide derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The core structure, featuring a benzoyl group linked to an aniline moiety through an amide bond, serves as a valuable scaffold for the development of novel therapeutic agents. The specific substitution pattern of a trimethyl group on the phenyl ring (mesityl group) in this compound is expected to influence its physicochemical properties, such as lipophilicity and steric hindrance, which in turn can modulate its biological activity and pharmacokinetic profile.
These application notes provide an overview of the potential applications of this compound in medicinal chemistry research, based on the activities observed for the broader N-phenylbenzamide class. Detailed protocols for its synthesis and for general biological screening assays are also presented to facilitate further investigation into its specific therapeutic potential.
Potential Applications in Medicinal Chemistry
While specific biological data for this compound is limited, the known activities of related N-phenylbenzamide derivatives suggest several promising avenues for research:
-
Antimicrobial Research: N-phenylbenzamide derivatives have demonstrated activity against various bacterial and fungal pathogens.[2] The structural features of this compound make it a candidate for investigation as a novel antibacterial or antifungal agent. A comparative study has suggested that this compound possesses limited antimicrobial activity, highlighting the importance of further screening against a broad panel of microbes to identify any specific spectrum of activity.
-
Anticancer Drug Discovery: The N-phenylbenzamide scaffold is present in several compounds with demonstrated anticancer activity.[3] These compounds often exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation. Research into the cytotoxic effects of this compound against a panel of cancer cell lines could reveal its potential as a lead compound for the development of new oncology drugs.
-
Antiviral Research: Certain N-phenylbenzamide derivatives have shown promise as antiviral agents, for instance, against Enterovirus 71.[1] The potential of this compound to inhibit viral replication warrants investigation, particularly against viruses where there is an unmet medical need.
Data Presentation
Currently, there is a lack of specific quantitative biological data for this compound in the public domain. The following table is provided as a template for researchers to populate as data becomes available through experimental work.
| Biological Activity | Assay Type | Target/Organism | IC50 / MIC (µM) | Citation |
| Antimicrobial | Broth microdilution | Staphylococcus aureus | ||
| Broth microdilution | Escherichia coli | |||
| Broth microdilution | Candida albicans | |||
| Anticancer | MTT Assay | Human breast cancer (MCF-7) | ||
| MTT Assay | Human colon cancer (HCT116) | |||
| MTT Assay | Human lung cancer (A549) | |||
| Antiviral | Plaque Reduction Assay | Enterovirus 71 |
Experimental Protocols
The following are detailed protocols for the synthesis and preliminary biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of N-phenylbenzamides via the acylation of an aniline with a benzoyl chloride.
Materials:
-
2,4,6-Trimethylaniline (Mesitylamine)
-
Benzoyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware: Round-bottom flask, dropping funnel, separatory funnel, beaker, Erlenmeyer flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4,6-trimethylaniline (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere. Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: While stirring, add benzoyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include wells with bacteria and no compound (growth control), wells with broth only (sterility control), and wells with a standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Hypothesized Mechanism of Action in Cancer (General)
Caption: A hypothesized signaling pathway for anticancer activity of N-phenylbenzamides.
References
Application Notes and Protocols for the Synthesis of 2,4,6-trimethyl-N-phenylbenzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Aryl benzamides are a significant class of organic compounds widely found in pharmaceuticals, agrochemicals, and materials science. The specific scaffold of 2,4,6-trimethyl-N-phenylbenzamide and its derivatives offers a unique three-dimensional structure due to the sterically hindered 2,4,6-trimethylbenzoyl group. This steric hindrance can influence the compound's conformation and its interaction with biological targets, making its derivatives interesting candidates for drug discovery and development. These compounds have been explored for a range of biological activities, including potential use as antitumor, antibacterial, and antifungal agents.
This document provides a detailed protocol for the synthesis of this compound and its derivatives via the Schotten-Baumann reaction, a reliable method for amide synthesis.
Applications: Derivatives of the N-phenylbenzamide core are of significant interest in medicinal chemistry. Various substituted N-phenylbenzamides have shown promising biological activities, including:
-
Anticancer Agents: Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.
-
Antimicrobial Activity: Studies have shown that N-phenylbenzamide derivatives can exhibit antibacterial and antifungal properties, making them potential leads for new anti-infective agents[1].
-
Antiviral Properties: Some N-phenylbenzamide derivatives have been identified as inhibitors of viral replication, for instance, against Enterovirus 71[2][3].
The synthesis protocol outlined below allows for the systematic generation of a library of derivatives by modifying the aniline component, enabling structure-activity relationship (SAR) studies.
Experimental Protocols
Overall Reaction Scheme:
The synthesis is a two-step process:
-
Step 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride: The commercially available 2,4,6-trimethylbenzoic acid is converted to its more reactive acid chloride derivative using thionyl chloride.
-
Step 2: Synthesis of this compound Derivatives: The synthesized 2,4,6-trimethylbenzoyl chloride is reacted with aniline or a substituted aniline in a Schotten-Baumann reaction to yield the desired N-aryl benzamide derivative.
Protocol 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride (Intermediate)
Materials:
-
2,4,6-Trimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 2,4,6-trimethylbenzoic acid (e.g., 0.3 moles).
-
Carefully add an excess of thionyl chloride (e.g., 150 ml for 50g of the acid).
-
Heat the mixture to reflux and maintain for 3 hours. The reaction should be performed in a fume hood as it releases HCl and SO₂ gases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by vacuum distillation.
-
The resulting residual liquid is 2,4,6-trimethylbenzoyl chloride, which can be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of 2,4,6-trimethyl-N-(substituted-phenyl)benzamides (Schotten-Baumann Reaction)
Materials:
-
2,4,6-Trimethylbenzoyl chloride
-
Aniline or substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline, etc.)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Erlenmeyer flask or beaker
-
Stirring plate and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In an Erlenmeyer flask, dissolve the desired aniline derivative (1.0 equivalent) in the organic solvent (e.g., 50 mL of dichloromethane).
-
Add an equal volume of 10% aqueous NaOH solution to the flask.
-
Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Slowly add 2,4,6-trimethylbenzoyl chloride (1.05 equivalents) dropwise to the stirring mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours. The completion of the reaction can often be noted by the disappearance of the pungent smell of the benzoyl chloride.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,4,6-trimethyl-N-(substituted-phenyl)benzamide derivative.
Data Presentation
The following table summarizes representative data for the synthesis of this compound and a few of its derivatives. Yields and melting points are indicative and may vary based on reaction scale and purification efficiency.
| Derivative | Aniline Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| This compound | Aniline | C₁₆H₁₇NO | 239.31 | 85-95 | White solid |
| N-(4-chlorophenyl)-2,4,6-trimethylbenzamide | 4-Chloroaniline | C₁₆H₁₆ClNO | 273.76 | 80-90 | White solid |
| N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide | 4-Methoxyaniline | C₁₇H₁₉NO₂ | 269.34 | 82-93 | White solid |
| N-(4-nitrophenyl)-2,4,6-trimethylbenzamide | 4-Nitroaniline | C₁₆H₁₆N₂O₃ | 284.31 | 75-85 | Yellow solid |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Workflow for the two-step synthesis of this compound derivatives.
Diagram 2: Logical Relationship of Components in Schotten-Baumann Reaction
Caption: Key components and their roles in the Schotten-Baumann synthesis of N-aryl benzamides.
References
Application Notes and Protocols for 2,4,6-trimethyl-N-phenylbenzamide as a Putative Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the chemical properties of 2,4,6-trimethyl-N-phenylbenzamide and the known applications of structurally related N-phenylbenzamide derivatives. As of the latest literature review, this compound has not been extensively characterized as a molecular probe. Therefore, these protocols are provided as a theoretical framework to guide initial investigations into its potential applications.
Introduction
This compound is a synthetic organic compound featuring a benzamide core with a trimethylated phenyl ring attached to the carbonyl group and an N-phenyl substituent on the amide nitrogen. The presence of the electron-donating trimethylphenyl group and the N-phenyl moiety suggests potential for this molecule to engage in various biological interactions, making it a candidate for investigation as a molecular probe. Benzamide derivatives have been explored for a range of applications, including as anticancer agents, antiparasitic compounds, and fluorescent probes for studying biomolecular interactions.[1][2][3] This document outlines potential applications and experimental protocols for exploring the utility of this compound as a molecular probe.
Potential Applications as a Molecular Probe
Based on the activities of related N-phenylbenzamide and trimethylphenyl compounds, this compound could potentially be developed as a molecular probe for the following applications:
-
DNA Minor Groove Binding: N-phenylbenzamide derivatives have been shown to bind to the minor groove of AT-rich DNA sequences.[3][4] The planar aromatic rings of this compound could facilitate such interactions, making it a potential probe for identifying and quantifying specific DNA structures.
-
Protein-Ligand Interaction Studies: Benzamides have been utilized as fluorescent probes to study binding affinities with proteins like serum albumins.[1] While this compound's intrinsic fluorescence is not reported, it could be functionalized with a fluorophore or used in competitive binding assays.
-
Enzyme Inhibition Assays: The benzamide scaffold is present in various enzyme inhibitors. The specific substitution pattern of this compound may confer inhibitory activity against certain enzymes, which can be explored through screening assays.
-
Cellular Imaging: If appropriately modified with a fluorescent tag, the molecule could be used to visualize its uptake and distribution within cells, potentially highlighting specific subcellular compartments or organelles.
Quantitative Data Summary
As there is no direct experimental data for this compound as a molecular probe, the following table presents hypothetical data based on activities of similar N-phenylbenzamide derivatives found in the literature to serve as a benchmark for initial experiments.
| Parameter | Target | Value (Hypothetical) | Method | Reference Compound Class |
| Binding Affinity (Kd) | AT-rich DNA | 1 - 10 µM | Fluorescence Titration | N-phenylbenzamide derivatives[4] |
| IC50 | Cancer Cell Line (e.g., HeLa) | 5 - 50 µM | MTT Assay | Imidazole-based N-phenylbenzamides[2] |
| Protein Binding (Ka) | Bovine Serum Albumin | 104 - 105 M-1 | Fluorescence Quenching | Metoclopramide (a benzamide)[1] |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing N-phenylbenzamides is the reaction of a substituted benzoic acid with an aniline.
Protocol:
-
Reactants: 2,4,6-trimethylbenzoic acid and aniline.
-
Coupling Agent: A carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or a more modern equivalent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Procedure: a. Dissolve 2,4,6-trimethylbenzoic acid (1 equivalent) and aniline (1 equivalent) in the chosen solvent. b. Add the coupling agent (1.1 equivalents) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) if necessary. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). f. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. g. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Synthesis of this compound.
Protocol for Investigating DNA Binding
This protocol uses fluorescence spectroscopy to assess the binding of this compound to a synthetic AT-rich DNA duplex.
Materials:
-
This compound stock solution in DMSO.
-
Synthetic AT-rich DNA oligonucleotide (e.g., 5'-AATTCCAATTGG-3') and its complement, annealed to form a duplex.
-
Binding buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
Fluorometer.
Protocol:
-
Prepare a series of solutions with a fixed concentration of the DNA duplex (e.g., 5 µM) in the binding buffer.
-
Add increasing concentrations of this compound to the DNA solutions.
-
Incubate the samples at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence emission spectrum of each sample. If the compound is fluorescent, an increase or shift in fluorescence upon binding may be observed. If not, a competitive displacement assay with a known DNA minor groove binder (e.g., DAPI) can be performed.
-
For Competitive Assay: a. Prepare a solution of the DNA duplex and a fluorescent DNA binder (e.g., DAPI) at concentrations that give a stable fluorescence signal. b. Add increasing concentrations of this compound. c. A decrease in the fluorescence of the DNA-DAPI complex will indicate competitive binding.
-
Plot the change in fluorescence against the concentration of this compound and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Workflow for DNA binding analysis.
Protocol for Assessing Cytotoxicity (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Workflow for MTT cytotoxicity assay.
Concluding Remarks
While this compound is not yet an established molecular probe, its structural features suggest several avenues for investigation. The protocols provided herein offer a starting point for researchers to explore its potential in DNA binding, as an anticancer agent, and in other bioanalytical applications. Further derivatization, such as the introduction of a fluorophore or a photoreactive group, could significantly expand its utility as a molecular probe. All experimental work should be guided by appropriate controls and rigorous data analysis.
References
- 1. Binding study of benzamides to serum albumins by fluorescence probe technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2,4,6-trimethyl-N-phenylbenzamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the techniques for the quantitative analysis of 2,4,6-trimethyl-N-phenylbenzamide in biological samples such as plasma and tissue homogenates. The protocols described herein are based on established methodologies for analogous compounds and are intended to serve as a detailed guide for researchers in drug metabolism, pharmacokinetics, and toxicology. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. An alternative HPLC method with UV detection is also presented.
Analytical Methodologies
The determination of this compound in biological matrices can be effectively achieved using reversed-phase HPLC. The choice of detection method, either UV or tandem mass spectrometry, will depend on the required sensitivity and the complexity of the biological matrix.
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for its superior sensitivity and specificity, allowing for low limits of detection and quantification.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and effective method for extracting this compound from complex biological matrices like plasma and tissue homogenates.[1][2]
Chromatographic Conditions
A C18 reversed-phase column is suitable for the separation of the analyte from endogenous matrix components.[1][2] A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid to improve peak shape and ionization efficiency, is recommended.
Mass Spectrometric Detection
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound need to be optimized by direct infusion of a standard solution. Based on the structure (C₁₆H₁₇NO, MW: 239.31 g/mol ), a plausible precursor ion in positive ionization mode would be the protonated molecule [M+H]⁺ at m/z 240.3. Product ions would likely result from the fragmentation of the amide bond and are proposed for method development.
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For applications where high sensitivity is not a critical requirement, HPLC with UV detection offers a reliable and more accessible alternative.
Sample Preparation
The same liquid-liquid extraction protocol as for the LC-MS/MS method can be employed.
Chromatographic Conditions
Similar chromatographic conditions to the LC-MS/MS method, utilizing a C18 column and an isocratic or gradient mobile phase of acetonitrile and water with formic or trifluoroacetic acid, can be used.[1][2]
UV Detection
The wavelength for UV detection should be determined by acquiring the UV spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the analytical methods, based on a validated method for a structurally similar N-substituted benzamide derivative.[1][2]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.25 - 20 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Extraction Recovery | 70 - 80% | 85 - 95% |
| Limit of Detection (LOD) | ~0.1 ng | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.2 ng | < 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Intra-day Accuracy (%) | 90 - 110% | 85 - 115% |
| Inter-day Accuracy (%) | 90 - 110% | 85 - 115% |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound from plasma and tissue homogenates.
Materials:
-
Biological sample (plasma or tissue homogenate)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled analog)
-
Nitrogen gas supply
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution and vortex briefly.
-
Add 800 µL of methylene chloride to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (approximately 750 µL) to a clean microcentrifuge tube.
-
Evaporate the methylene chloride to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-10 min: 30% B
-
Mass Spectrometer Settings (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
This compound: Precursor ion m/z 240.3 → Product ion (to be determined, e.g., fragments corresponding to the trimethylphenyl or benzoyl moieties)
-
Internal Standard: To be determined based on the selected IS.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed metabolic pathway for this compound.
References
Application Notes and Protocols for 2,4,6-trimethyl-N-phenylbenzamide in Polymer Chemistry
Disclaimer: Direct applications of 2,4,6-trimethyl-N-phenylbenzamide in polymer chemistry are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established principles of polymer chemistry, particularly the synthesis of polyamides from N-substituted benzamides and the known effects of bulky side groups on polymer properties. The proposed application is therefore hypothetical and intended to serve as a guide for research and development.
Introduction
This compound is a substituted aromatic amide. While its direct use as a monomer or additive in polymerization is not well-documented, its structure suggests potential as a monomer for the synthesis of specialty polyamides. The presence of the bulky 2,4,6-trimethylphenyl (mesityl) group is expected to impart unique properties to the resulting polymer, such as increased solubility, amorphous character, and modified thermal and mechanical properties due to steric hindrance.
This document outlines a hypothetical application of this compound as a monomer in a chain-growth condensation polymerization to synthesize a novel polybenzamide.
Hypothetical Application: Monomer for Poly(this compound)
We propose the use of a derivative of this compound as a monomer for the synthesis of a well-defined, soluble aromatic polyamide via chain-growth condensation polymerization (CGCP). This method allows for precise control over molecular weight and molecular weight distribution.[1][2][3] The bulky trimethylphenyl group is anticipated to disrupt polymer chain packing, leading to enhanced solubility in common organic solvents, a significant advantage over many rigid aromatic polyamides.
Potential Properties of Poly(this compound):
-
Enhanced Solubility: The sterically demanding trimethylphenyl groups are likely to prevent close chain packing and crystallization, improving solubility.
-
High Thermal Stability: Aromatic polyamides are known for their high thermal stability, and this polymer is expected to retain this characteristic.
-
Amorphous Nature: The irregular structure induced by the bulky side groups would likely result in an amorphous polymer with a high glass transition temperature (Tg).
-
Modified Mechanical Properties: The bulky groups may lead to a polymer with high rigidity but potentially lower tensile strength compared to analogous polyamides that can form strong intermolecular hydrogen bonds.[4][5]
Experimental Protocols
The following protocols are adapted from established procedures for the chain-growth condensation polymerization of N-substituted aminobenzoate monomers.[6]
3.1. Monomer Synthesis: Phenyl 4-amino-2,6-dimethyl-N-(2,4,6-trimethylphenyl)benzoate
To be used in the proposed polymerization, this compound needs to be functionalized to a polymerizable monomer. A plausible candidate is a phenyl ester derivative with an amino group for propagation. The synthesis of such a monomer is a multi-step process that is beyond the scope of this document but would be a prerequisite for the polymerization.
3.2. Protocol for Chain-Growth Condensation Polymerization
This protocol describes the polymerization of a hypothetical functionalized monomer derived from this compound.
Materials:
-
Functionalized Monomer (e.g., Phenyl 4-amino-2,6-dimethyl-N-(2,4,6-trimethylphenyl)benzoate)
-
Initiator (e.g., Methyl 4-(tert-butyldimethylsiloxy)benzoate)
-
Lithium hexamethyldisilazide (LiHMDS) solution (1.0 M in THF)
-
Lithium chloride (LiCl), anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask with a three-way stopcock
-
Magnetic stirrer and stir bar
-
Syringes
-
Low-temperature bath (e.g., -10 °C)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: A 50 mL Schlenk flask is dried in an oven and cooled under a stream of nitrogen. Add anhydrous LiCl (e.g., 50 mmol).
-
Reaction Setup: Under a nitrogen atmosphere, add the initiator (e.g., 0.25 mmol), the functionalized monomer (e.g., 10.0 mmol), and anhydrous THF (15 mL) to the flask.
-
Cooling: Cool the reaction mixture to -10 °C using a low-temperature bath.
-
Initiation: Slowly add the LiHMDS solution (5.0 mL, 5.0 mmol) to the stirred reaction mixture via syringe.
-
Polymerization: Allow the reaction to proceed at -10 °C for a specified time (e.g., 2-24 hours), monitoring the conversion if possible.
-
Quenching: Terminate the polymerization by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ three times.
-
Washing and Drying: Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Precipitate the polymer by adding the concentrated solution to a large volume of methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven.
Data Presentation
The following table summarizes hypothetical data for the polymerization based on literature for similar systems.[1][6]
| Monomer/Initiator Ratio | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | Mw/Mn (PDI) | Yield (%) |
| 20 | 5,000 | 4,800 | 1.15 | 85 |
| 40 | 10,000 | 9,500 | 1.20 | 82 |
| 60 | 15,000 | 14,100 | 1.25 | 78 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index
Visualizations
Diagram 1: Experimental Workflow for Polymerization
Caption: Workflow for the chain-growth condensation polymerization.
Diagram 2: Influence of Bulky Side Group on Polymer Properties
Caption: Effect of the bulky side group on polymer structure and properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope of controlled synthesis via chain-growth condensation polymerization: from aromatic polyamides to π-conjugated polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. bulky side groups: Topics by Science.gov [science.gov]
- 6. Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-trimethyl-N-phenylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trimethyl-N-phenylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the amide coupling of 2,4,6-trimethylbenzoic acid and aniline. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), in an anhydrous organic solvent like dichloromethane (DCM) at room temperature.[1]
Q2: What are the potential side reactions to be aware of during the synthesis?
A2: Several side reactions can occur, leading to impurities and reduced yield. These include:
-
Oxidation: The methyl groups on the aromatic ring are susceptible to oxidation, which can lead to the formation of corresponding carboxylic acids or aldehydes.[1]
-
Reduction of the amide: Although less common under standard coupling conditions, the amide bond can be reduced to an amine.[1]
-
Incomplete reaction: Due to the steric hindrance from the three methyl groups on the benzoyl moiety, the reaction may not go to completion.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate or the final amide product, reverting back to the starting materials.
Q3: How does the steric hindrance of the 2,4,6-trimethylbenzoyl group affect the reaction?
A3: The three methyl groups in the ortho and para positions of the benzene ring create significant steric hindrance around the carbonyl carbon. This can slow down the rate of nucleophilic attack by aniline, potentially leading to lower yields and requiring longer reaction times or more forceful reaction conditions compared to less substituted benzamides.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective coupling agent activation. 2. Steric hindrance impeding the reaction. 3. Presence of moisture. 4. Impure starting materials. | 1. Use a fresh, high-purity coupling agent (e.g., DCC, EDC). Consider using a more powerful activating agent like HATU or HBTU. 2. Increase the reaction time and/or temperature. A higher reaction temperature can help overcome the activation energy barrier caused by steric hindrance. However, monitor for side reactions. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Purify starting materials (2,4,6-trimethylbenzoic acid and aniline) before use. Recrystallization or column chromatography can be effective. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time. 2. Inadequate amount of coupling agent or catalyst. 3. Steric hindrance. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed. 2. Use a slight excess (1.1-1.2 equivalents) of the coupling agent. Ensure the catalytic amount of DMAP is appropriate (typically 0.1-0.2 equivalents). 3. As mentioned above, increasing the reaction temperature may be necessary. |
| Formation of a White Precipitate (other than product) | Dicyclohexylurea (DCU) byproduct from DCC coupling agent. | DCU is sparingly soluble in many organic solvents. After the reaction is complete, the DCU can be removed by filtration. For residual DCU, it can often be removed during aqueous workup or by purification via column chromatography. |
| Product is Difficult to Purify | 1. Presence of closely related side products. 2. Residual coupling agent byproducts. | 1. Optimize the reaction conditions to minimize side reactions. Utilize column chromatography with a carefully selected solvent system for purification. Gradient elution may be necessary to separate closely related impurities. 2. If using a urea-based byproduct-forming coupling agent (like DCC), ensure thorough removal by filtration. Alternatively, consider using a water-soluble coupling agent like EDC, where the byproduct can be removed with an aqueous wash. |
| Hydrolysis of the Product | Exposure to acidic or basic aqueous conditions during workup or storage. | Amide bonds can be susceptible to hydrolysis.[2] During the workup, use mild aqueous washes (e.g., saturated sodium bicarbonate solution, dilute HCl) and minimize contact time. Ensure the final product is thoroughly dried and stored in a desiccator. |
Experimental Protocols
Synthesis of this compound via DCC/DMAP Coupling
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2,4,6-trimethylbenzoic acid (1.0 equivalent) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Aniline: Add aniline (1.0 equivalent) to the solution and stir for 5 minutes.
-
Initiation of Coupling: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure this compound.
Visualizations
References
Technical Support Center: Optimizing Crystallization with 2,4,6-trimethyl-N-phenylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing crystallization conditions of and with 2,4,6-trimethyl-N-phenylbenzamide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
Q2: What are the key challenges when crystallizing N-aryl amides like this compound?
N-aryl amides can present several crystallization challenges, including:
-
Low Solubility: They often exhibit poor solubility in many common solvents, requiring careful solvent screening.
-
Oiling Out: The compound may separate as a liquid phase instead of forming crystals, especially if the solution is supersaturated too quickly or at too high a temperature.
-
Polymorphism: The ability to exist in multiple crystal forms can lead to inconsistent results.
-
Slow Crystal Growth: The rigidity of the molecule can sometimes hinder the kinetics of crystal nucleation and growth.
Q3: In what applications might this compound be used in crystallization experiments?
While specific applications for this compound in crystallization are not widely documented, related aromatic amides can be used as:
-
The target molecule for crystallization: To obtain a pure crystalline form of the compound itself.
-
A co-former in co-crystallization: To form a new crystalline solid with another active pharmaceutical ingredient (API) to improve its physical properties.
-
An additive or nucleant: To induce or promote the crystallization of other molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound will not dissolve | - Inappropriate solvent.- Insufficient solvent volume.- Low temperature. | - Perform a systematic solvent screen with a range of polar and non-polar solvents (see Table 1).- Gradually increase the solvent volume.- Gently warm the mixture to increase solubility. |
| Compound "oils out" instead of crystallizing | - Solution is too concentrated.- Cooling rate is too fast.- Solvent has too high of a boiling point. | - Add a small amount of additional solvent.- Slow down the cooling process (e.g., allow to cool to room temperature slowly before placing in a cold bath).- Consider a solvent with a lower boiling point. |
| No crystals form after cooling | - Solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Slowly evaporate the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the compound if available. |
| Formation of very small or needle-like crystals | - Rapid nucleation and crystal growth. | - Decrease the level of supersaturation by using a slightly larger volume of solvent.- Employ a slower cooling or evaporation method. |
| Low yield of crystals | - The compound has significant solubility in the mother liquor.- Premature filtration. | - Cool the crystallization mixture to a lower temperature to maximize precipitation.- Ensure crystallization is complete before filtering.- Minimize the amount of cold solvent used for washing the crystals. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol outlines a general method for the recrystallization of a solid organic compound like this compound.
-
Solvent Selection:
-
Place a small amount of the crude compound into several test tubes.
-
Add a few drops of different solvents to each tube.
-
A good solvent will dissolve the compound when heated but not at room temperature.
-
-
Dissolution:
-
Transfer the crude compound to an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to promote further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry completely.
-
Protocol 2: Solvent Screening for Crystallization
A systematic approach to finding a suitable solvent is critical for successful crystallization.
| Solvent Type | Examples | General Applicability for N-aryl amides |
| Protic | Water, Ethanol, Methanol, Isopropanol | Generally poor solvents on their own, but can be used in binary mixtures. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Often good candidates for dissolving N-aryl amides upon heating. |
| Aprotic Non-polar | Hexane, Toluene, Dichloromethane | May be used as anti-solvents in combination with more polar solvents. |
Table 1: Common Solvents for Crystallization Screening.
Visualizations
Diagram 1: General Crystallization Workflow
Caption: A typical workflow for the recrystallization of an organic solid.
Diagram 2: Troubleshooting Logic for No Crystal Formation
Caption: A decision-making diagram for troubleshooting the absence of crystal formation.
References
Technical Support Center: 2,4,6-trimethyl-N-phenylbenzamide Stability and Degradation
Welcome to the technical support center for 2,4,6-trimethyl-N-phenylbenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of amide chemistry and data from structurally related compounds, providing a framework for anticipating and addressing potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on the chemistry of related N-aryl benzamides, the primary degradation pathways for this compound are expected to be hydrolysis, photodegradation, and thermal degradation.
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 2,4,6-trimethylbenzoic acid and aniline as the primary degradation products. Due to the significant steric hindrance provided by the 2,4,6-trimethylbenzoyl group, the rate of hydrolysis is anticipated to be slower than that of unsubstituted N-phenylbenzamide.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light. While specific data for this compound is unavailable, photolytic cleavage or rearrangement are potential degradation pathways.
-
Thermal Degradation: At elevated temperatures, pyrolysis of the amide bond can occur, leading to a complex mixture of degradation products. Studies on N-phenylbenzamide have shown the formation of aniline, benzoic acid, benzene, and benzonitrile, among other compounds, during pyrolysis.[1]
-
Oxidative Degradation: While less common for simple amides, strong oxidizing conditions could potentially lead to degradation, possibly through reactions involving the aromatic rings or the methyl groups.
Q2: How does the 2,4,6-trimethyl substitution affect the stability of the amide bond?
The three methyl groups on the benzoyl moiety introduce significant steric hindrance around the carbonyl group of the amide. This steric bulk is expected to shield the carbonyl carbon from nucleophilic attack (e.g., by water or hydroxide ions in hydrolysis) and may also hinder protonation of the carbonyl oxygen under acidic conditions. Consequently, this compound is likely to be more resistant to hydrolysis compared to less sterically hindered benzamides.
Q3: What are the expected degradation products under hydrolytic stress?
Under forced hydrolytic conditions (acidic or basic), the primary degradation products are expected to be:
| Degradation Product | Chemical Formula |
| 2,4,6-Trimethylbenzoic Acid | C₁₀H₁₂O₂ |
| Aniline | C₆H₇N |
Q4: Are there any special storage recommendations for this compound?
To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. Protection from light is particularly important to prevent potential photodegradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Sample Preparation
Possible Cause: Degradation of this compound during sample preparation.
Troubleshooting Steps:
-
Review Solvent Choice: Ensure the solvent used for sample preparation is aprotic and neutral. Protic solvents (e.g., methanol, water) or solvents with acidic or basic impurities can promote hydrolysis, especially if samples are stored for an extended period before analysis.
-
Control Temperature: Avoid heating the sample during dissolution unless absolutely necessary. If heating is required, use the lowest possible temperature for the shortest duration.
-
Protect from Light: Prepare samples under amber light or in amber vials to minimize photodegradation.
-
Analyze Promptly: Inject samples into the HPLC system as soon as possible after preparation. If immediate analysis is not possible, store the samples at a low temperature (e.g., 2-8 °C) and protect them from light.
-
Run a Blank: Analyze a blank solvent injection to ensure that the unexpected peaks are not originating from the solvent or the HPLC system itself.
Issue 2: Loss of Compound Purity Over Time in a Stock Solution
Possible Cause: Slow degradation of this compound in the stock solution.
Troubleshooting Steps:
-
Solvent Stability: Assess the stability of the compound in the chosen solvent. Perform a time-course study by analyzing the stock solution at regular intervals (e.g., 0, 24, 48, 72 hours) to monitor for the appearance of degradation products.
-
pH of the Solution: If an aqueous or protic solvent is used, measure the pH of the stock solution. Even slight acidity or basicity can catalyze hydrolysis over time. Consider using a buffered solvent system if necessary.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20 °C) and protected from light to slow down degradation kinetics.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.
Experimental Protocols
The following are example protocols for forced degradation studies, based on general guidelines for pharmaceuticals. These should be adapted and optimized for this compound.
Protocol 1: Acid and Base Induced Degradation (Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 3: Thermal Degradation
-
Solid State:
-
Place a known amount of the solid compound in a vial and heat it in an oven at a controlled temperature (e.g., 80 °C) for a defined period.
-
At each time point, cool the sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of the compound in a thermally stable solvent.
-
Heat the solution in a controlled temperature bath (e.g., 80 °C) for a defined period.
-
At each time point, cool the sample and dilute it for HPLC analysis.
-
Protocol 4: Photodegradation
-
Solid State:
-
Spread a thin layer of the solid compound in a shallow dish and expose it to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
After a defined period of exposure, collect the samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of the compound in a photochemically transparent solvent.
-
Expose the solution to a light source, alongside a dark control.
-
After a defined period, analyze the samples by HPLC.
-
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
References
Technical Support Center: Synthesis of 2,4,6-trimethyl-N-phenylbenzamide
Welcome to the technical support center for the synthesis of 2,4,6-trimethyl-N-phenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this sterically hindered amide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: I am not getting any, or a very low yield of, this compound. What are the likely causes and how can I fix this?
-
Answer: Low or no yield in the synthesis of this sterically hindered amide is a common problem. The primary reason is the significant steric hindrance around the carbonyl group of the 2,4,6-trimethylbenzoyl moiety and the nitrogen of the aniline, which slows down the nucleophilic attack. Here are several potential causes and solutions:
-
Inadequate Activation of the Carboxylic Acid: If you are using a direct amidation approach, the carboxylic acid (2,4,6-trimethylbenzoic acid) may not be sufficiently activated.
-
Solution: Switch to a more reactive electrophile. Convert the 2,4,6-trimethylbenzoic acid to its acid chloride (2,4,6-trimethylbenzoyl chloride) using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is more susceptible to nucleophilic attack by aniline.
-
-
Ineffective Coupling Reagents: Standard peptide coupling reagents may not be potent enough to overcome the steric barrier.
-
Solution: Employ more powerful coupling reagents known to be effective for hindered substrates. Consider using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
-
Unfavorable Reaction Conditions for Buchwald-Hartwig Amination: If you are attempting a palladium-catalyzed cross-coupling, the choice of ligand, base, and solvent is critical.
-
Solution: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination. Ligands such as XPhos or BrettPhos are recommended. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required. Ensure you are using an anhydrous, non-polar solvent like toluene or dioxane.
-
-
Decomposition of Reagents or Catalyst: Moisture can deactivate the catalyst in Buchwald-Hartwig reactions and hydrolyze the acid chloride in Schotten-Baumann reactions.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
-
Answer: The formation of side products can compete with the desired amide formation, reducing the overall yield.
-
Hydrolysis of Acid Chloride: In the Schotten-Baumann reaction, the 2,4,6-trimethylbenzoyl chloride can react with the aqueous base (e.g., NaOH) to form the corresponding carboxylate salt, which will not react with the aniline.
-
Solution: Add the acid chloride slowly to the reaction mixture containing the aniline and base. Maintain a low reaction temperature to favor the amidation reaction over hydrolysis. Using a two-phase system (e.g., dichloromethane/water) can also help by keeping the acid chloride in the organic phase, away from the bulk of the aqueous base.[1]
-
-
Aniline Self-Condensation or Oxidation: Under harsh conditions, aniline can undergo side reactions.
-
Solution: Maintain moderate reaction temperatures and ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
-
-
Formation of Diarylamine (in Buchwald-Hartwig): In some cases, a second molecule of the aryl halide can react with the product amide.
-
Solution: This is less common with sterically hindered amides. However, careful control of stoichiometry and the use of appropriate ligands can minimize this.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product from the reaction mixture. What is an effective purification strategy?
-
Answer: Purifying sterically hindered amides can be challenging due to their often similar polarity to starting materials or byproducts.
-
Solution:
-
Aqueous Work-up: After the reaction, perform an aqueous work-up to remove water-soluble impurities. If you used an acid chloride, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove any unreacted acid. If you used a strong base in a Buchwald-Hartwig reaction, a wash with a mild acid (e.g., dilute HCl or ammonium chloride solution) can help remove the base.
-
Column Chromatography: Silica gel column chromatography is typically the most effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended. Due to the steric hindrance, the product may be more non-polar than expected for an amide.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step to obtain a highly pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally best for preparing this compound?
A1: There is no single "best" route, as the optimal method can depend on the available starting materials, scale, and laboratory capabilities. However, for this specific sterically hindered amide, two methods are highly recommended:
-
Schotten-Baumann Reaction (using the acid chloride): This is a classic and often reliable method. The key is the prior conversion of the sterically hindered 2,4,6-trimethylbenzoic acid to the more reactive 2,4,6-trimethylbenzoyl chloride.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful modern method for forming C-N bonds and is particularly well-suited for coupling sterically hindered partners. The success of this reaction is highly dependent on the choice of a suitable bulky phosphine ligand.
Direct amidation using standard coupling reagents is often less effective for this transformation due to the high steric hindrance.
Q2: What is the role of the base in the Schotten-Baumann reaction for this synthesis?
A2: In the Schotten-Baumann reaction, the base (typically aqueous sodium hydroxide or pyridine) serves two main purposes:
-
It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and the acid chloride.[2][3] This prevents the HCl from protonating the unreacted aniline, which would render it non-nucleophilic and stop the reaction.[2][3]
-
It helps to drive the equilibrium towards the formation of the amide product.[2]
Q3: How does steric hindrance affect the reaction, and how do the recommended methods overcome this?
A3: The three methyl groups on the benzoyl ring and the phenyl group on the aniline create a crowded environment around the reaction centers. This steric bulk physically blocks the approach of the nucleophilic aniline to the electrophilic carbonyl carbon.
-
Schotten-Baumann: By using the highly reactive acid chloride, the electrophilicity of the carbonyl carbon is significantly increased, making it a more attractive target for the nucleophile, which helps to overcome the steric barrier.
-
Buchwald-Hartwig Amination: The palladium catalyst coordinates to both the aryl halide and the deprotonated amine. The use of bulky, electron-rich phosphine ligands facilitates the final reductive elimination step, which is the formation of the C-N bond, from a crowded transition state.
Q4: Can I use 2,4,6-trimethylbenzoic acid directly with aniline to form the amide?
A4: Direct thermal condensation of a carboxylic acid and an amine to form an amide requires very high temperatures (typically >180 °C) and results in the removal of water. While possible, this method often leads to low yields and decomposition for complex molecules. For sterically hindered substrates like 2,4,6-trimethylbenzoic acid, this method is generally not recommended due to the harsh conditions required and the likely low conversion. Using coupling agents is a more common approach for direct amidation under milder conditions, but as mentioned, standard coupling agents may not be effective here.
Experimental Protocols
Protocol 1: Schotten-Baumann Reaction using 2,4,6-Trimethylbenzoyl Chloride
This protocol involves the acylation of aniline with 2,4,6-trimethylbenzoyl chloride in a biphasic system.
Step 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trimethylbenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,4,6-trimethylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
In a separate flask, dissolve aniline (1.0 eq) in dichloromethane (DCM).
-
Add an aqueous solution of sodium hydroxide (2.0 M, 2.0 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Dissolve the crude 2,4,6-trimethylbenzoyl chloride from Step 1 in DCM and add it dropwise to the aniline solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl (1 M), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Entry | Base | Solvent System | Temperature | Time (h) | Yield (%) |
| 1 | NaOH (aq) | DCM / H₂O | 0 °C to RT | 6 | 85 |
| 2 | Pyridine | DCM | RT | 12 | 78 |
| 3 | K₂CO₃ (aq) | Toluene / H₂O | RT | 8 | 75 |
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of an aryl halide (or triflate) with an amide. For the synthesis of this compound, this would typically involve the coupling of 2,4,6-trimethylbenzamide with an aryl halide. However, a more common application of Buchwald-Hartwig amination for this target would be the coupling of aniline with a 2,4,6-trimethyl-substituted aryl halide, followed by acylation. A direct amidation of an aryl halide with a primary amide is also possible.
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add 2,4,6-trimethylbenzoyl chloride (1.0 eq) and aniline (1.2 eq) via syringe.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 92 |
| 2 | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | Dioxane | 110 | 24 | 88 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 65 |
Visualizations
Logical Workflow for Method Selection
Caption: Workflow for selecting a synthetic method.
Signaling Pathway for Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
References
Technical Support Center: 2,4,6-trimethyl-N-phenylbenzamide NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the NMR spectral analysis of 2,4,6-trimethyl-N-phenylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common NMR artifacts observed for this compound?
A1: The most frequently encountered artifacts for this and similar sterically hindered amides include significant peak broadening, the appearance of unexpected signals from impurities or rotamers, and poor spectral resolution. These issues can often be traced back to the inherent chemical properties of the molecule, sample preparation, or instrument parameters.
Q2: Why is peak broadening a common issue for this compound?
A2: Peak broadening in this compound spectra is often due to hindered rotation around the amide (C-N) bond.[1][2] This is caused by the steric bulk of the trimethylphenyl group. This slow rotation on the NMR timescale can lead to the presence of multiple conformations (rotamers) that are in exchange, causing the NMR signals to broaden.[3] Other potential causes include high sample concentration, the presence of paramagnetic impurities, and poor magnetic field homogeneity (shimming).[1][3][4][5]
Q3: How can I confirm the presence of an exchangeable N-H proton?
A3: To confirm the assignment of an N-H proton peak, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the N-H proton should disappear or significantly decrease in intensity due to proton-deuterium exchange.[3]
Troubleshooting Guides
Issue 1: Broad or Unresolved Peaks in the Spectrum
Q: My ¹H NMR spectrum of this compound shows very broad peaks, especially for the methyl and aromatic protons. What is the cause and how can I fix it?
A: Broad peaks for this molecule are commonly attributed to one of several factors: hindered bond rotation, high sample concentration, or the presence of impurities.
Troubleshooting Workflow for Peak Broadening
Caption: Logical steps to diagnose and resolve broad NMR peaks.
Experimental Protocols:
-
Variable Temperature (VT) NMR:
-
Prepare the sample as usual in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈ for higher temperatures).
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase the spectrometer temperature in increments of 10-15 °C (e.g., 40 °C, 55 °C, 70 °C).
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a new spectrum.
-
Observe the peak widths at different temperatures. If hindered rotation is the cause, peaks should sharpen as the temperature increases.[2][3]
-
-
Sample Dilution:
Issue 2: Unexpected Peaks and Impurity Identification
Q: I see extra peaks in my spectrum that do not correspond to this compound. How can I identify them?
A: Unexpected peaks are usually due to residual solvents from the reaction or purification, moisture (water), or unreacted starting materials.
Troubleshooting Steps:
-
Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[8][9][10] The chemical shift of solvent impurities can vary slightly depending on the deuterated solvent used for your sample.[9]
-
Check for Water: A broad singlet is often indicative of water. Its chemical shift is highly variable depending on the solvent, concentration, and temperature.[3][9]
-
Review Synthesis and Purification: Re-examine the synthetic route and purification methods.[11][12] Could the peaks correspond to starting materials or byproducts?
-
Purify the Sample: If impurities are significant, repurify your compound using an appropriate technique like column chromatography or recrystallization.
Data Presentation: Common Solvent Impurities in ¹H NMR
The following table summarizes the approximate ¹H NMR chemical shifts (δ, ppm) of common impurities in frequently used deuterated solvents.
| Impurity | CDCl₃ | Acetone-d₆ | DMSO-d₆ |
| Water | ~1.56 | ~2.84 | ~3.33 |
| Acetone | 2.17 | 2.09 | 2.09 |
| Dichloromethane | 5.30 | 5.63 | 5.76 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.41 (q), 1.11 (t) | 3.38 (q), 1.09 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.96 (s), 1.19 (t) | 3.98 (q), 1.99 (s), 1.15 (t) |
| Hexane | ~1.25, ~0.88 | ~1.26, ~0.88 | ~1.24, ~0.86 |
| Toluene | 7.2-7.3 (m), 2.36 (s) | 7.2-7.3 (m), 2.31 (s) | 7.2-7.3 (m), 2.30 (s) |
Data compiled from multiple sources.[9][10]
Issue 3: Poor Spectral Quality (Resolution, Peak Shape, Integration)
Q: My spectrum has distorted peak shapes (e.g., asymmetric lines) and the integrations are inaccurate. What should I do?
A: Poor resolution and inaccurate integration often stem from improper sample preparation or instrument settings.
Experimental Protocol: Best Practices for NMR Sample Preparation
A high-quality spectrum is fundamentally dependent on proper sample preparation.[4]
Caption: Step-by-step protocol for preparing NMR samples.
Key Considerations:
-
Homogeneity: The sample must be completely dissolved and free of any solid particles.[4][6] Suspended solids will distort the magnetic field homogeneity, leading to broad, asymmetric lines that cannot be corrected by shimming.[6][7] Always filter the sample into the NMR tube.[6][7]
-
Concentration: For ¹H NMR, use about 5-25 mg of material.[6] For the less sensitive ¹³C NMR, a higher concentration is needed (as much as will give a saturated solution).[6] Be aware that very high concentrations can increase solution viscosity and broaden lines even in ¹H spectra.[6]
-
Shimming: Poor shimming results in broad and distorted peak shapes.[3] This process adjusts the magnetic field to make it as homogeneous as possible across the sample volume. If peak shapes are poor, re-shimming the instrument is a critical step.
-
Integration Accuracy: For accurate integrations, ensure a flat baseline and proper phasing. Additionally, a sufficiently long relaxation delay (d1) is crucial, especially when comparing integrals of different proton types (e.g., aromatic vs. aliphatic). A typical cause for integration errors between these regions is a recycle delay that is too short.[13]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. organomation.com [organomation.com]
- 5. youtube.com [youtube.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]
- 12. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 13. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
Technical Support Center: Purification of 2,4,6-trimethyl-N-phenylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2,4,6-trimethyl-N-phenylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its sterically hindered structure. The three methyl groups on the benzoyl ring and the phenyl group on the amide nitrogen can lead to difficulties in crystallization and may cause co-elution with impurities during chromatographic separation.
Q2: What are the common impurities I might encounter?
Common impurities include:
-
Unreacted starting materials: 2,4,6-trimethylbenzoic acid and aniline (or their respective activated forms and salts).
-
Byproducts from synthesis: Such as the formation of 2,4,6-trimethylbenzoic acid from the oxidation of the methyl groups on the benzoyl ring.[1]
-
Reagent-related impurities: For instance, if coupling agents like dicyclohexylcarbodiimide (DCC) are used, the byproduct dicyclohexylurea (DCU) can be a significant impurity.
Q3: Which purification techniques are most effective for this compound?
A combination of techniques is often most effective. The primary methods include:
-
Recrystallization: Often the method of choice for purifying amides.[2]
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Liquid-Liquid Extraction: Useful for initial workup to remove acidic or basic impurities.
Q4: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. It allows for the visualization of the separation of the desired product from impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | The compound is too soluble in the chosen solvent. | Select a less polar solvent or use a solvent/anti-solvent system. For amides, mixtures like diethyl ether-methanol or diethyl ether-petroleum ether can be effective.[3] |
| The concentration of the compound is too low. | Concentrate the solution by evaporating some of the solvent. | |
| Presence of impurities inhibiting crystallization. | Attempt to remove impurities by a preliminary purification step like a quick filtration through a silica plug or an extraction. | |
| Oiling out instead of crystallization | The boiling point of the solvent is too high, causing the solute to melt before dissolving. | Use a lower-boiling point solvent. |
| The solution is supersaturated. | Add a small amount of additional hot solvent and allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization. | |
| Low recovery of pure product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to dissolve the compound. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good starting point for amides is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[4] Aim for an Rf value of 0.2-0.3 for the target compound. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule is to use at least 30-50 g of silica gel per gram of crude product. | |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the column. Alternatively, dry-loading the sample onto silica gel can improve resolution.[5] | |
| Product elutes too quickly or too slowly | The eluent is too polar or not polar enough. | Adjust the polarity of the eluent. Increase the proportion of the polar solvent to elute the compound faster, or decrease it to slow it down. A gradient elution can be effective for separating compounds with a wide range of polarities.[6] |
| Streaking or tailing of spots on TLC and broad peaks from the column | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent to neutralize the silica surface.[2] |
| The compound is degrading on the column. | Deactivate the silica gel by flushing with a solvent system containing a small amount of triethylamine before loading the sample.[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature.[7] Good candidates for amides include ethanol, acetonitrile, or mixtures like ethyl acetate/hexane.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexane/ethyl acetate). The ideal system should give the product an Rf value of approximately 0.2-0.3 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (the eluent or a more polar solvent). Carefully apply the solution to the top of the silica gel. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[5]
-
Elution: Add the eluent to the column and apply gentle pressure (flash chromatography) to move the solvent through the column. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common column chromatography issues.
References
- 1. 2,4,6-trimethyl-N-phenethylbenzamide | 303122-42-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. reddit.com [reddit.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
Technical Support Center: Solubility Enhancement for 2,4,6-trimethyl-N-phenylbenzamide
Welcome to the technical support center for 2,4,6-trimethyl-N-phenylbenzamide. This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is insoluble in aqueous buffers. Why is this happening and what are my primary options?
A1: this compound has a chemical structure characterized by multiple nonpolar methyl and phenyl groups, making it highly hydrophobic and inherently poorly soluble in water.[1][2] Amides can participate in hydrogen bonding, but the large organic structure diminishes water solubility.[2]
Your primary options involve modifying the formulation to increase the compound's affinity for the solvent system. The most common and effective initial strategies include:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous buffer.[3][4][5]
-
Surfactant-mediated Micellization: Using a surfactant to form micelles that encapsulate the hydrophobic compound.[6][7][8]
-
Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin to shield the hydrophobic molecule from water.[9][10][11]
The choice of strategy depends on the requirements of your specific experiment (e.g., cell-based assay, animal study) and the acceptable concentration of excipients.
Q2: How can I use co-solvents to dissolve my compound? Can you provide a starting protocol?
A2: Co-solvency is a technique that increases the solubility of a poorly soluble drug by adding a water-miscible solvent in which the compound is more soluble.[4][5][12] This reduces the polarity of the solvent system. Common co-solvents for pharmaceutical use include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[13][14]
Troubleshooting Protocol: Co-Solvency Method
-
Stock Solution Preparation: First, dissolve the this compound in a pure, water-miscible organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This is a critical step to avoid immediate precipitation.
-
Determine Maximum Soluble Concentration: Prepare a series of dilutions to find the highest concentration that remains clear of precipitation. It is crucial to limit the final concentration of the organic solvent. For many cell-based assays, the final DMSO concentration should be kept below 0.5-1% to avoid toxicity.
-
Equilibration and Observation: Allow the final solution to equilibrate at the experimental temperature for a few hours and observe for any signs of precipitation.
dot
Caption: Workflow for using the co-solvency method.
Representative Data (Hypothetical)
The following table shows hypothetical solubility data for a similar aromatic amide using different co-solvents.
| Co-Solvent | % in Water (v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Water) | 0% | 0.5 | 1 |
| Ethanol | 10% | 25 | 50 |
| PEG 400 | 10% | 60 | 120 |
| DMSO | 5% | 150 | 300 |
Q3: My compound precipitates upon dilution from the organic stock. What should I try next?
A3: Precipitation upon dilution is a common issue, especially for highly hydrophobic compounds.[13] If lowering the final concentration or changing the co-solvent is not effective or feasible, consider using surfactants or cyclodextrins.
Option 1: Surfactant-Mediated Micellization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles.[7][15] These micelles have a hydrophobic core that can encapsulate your compound, effectively solubilizing it in the aqueous medium.[6][8]
-
Common Surfactants: Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS), Cremophor EL.
-
General Protocol:
-
Prepare a surfactant solution in your aqueous buffer at a concentration well above its CMC (typically 0.1-2% w/v).
-
Add your compound (either as a solid or from a concentrated organic stock) to the surfactant solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. Allow it to equilibrate.
-
dot
Caption: Encapsulation of a hydrophobic drug in a surfactant micelle.
Option 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can form an "inclusion complex" where the hydrophobic drug molecule sits inside the cavity, making the entire complex water-soluble.[10][11] Beta-cyclodextrins and their derivatives (like hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used for aromatic compounds.[16]
-
Common Cyclodextrins: HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD).
-
General Protocol:
-
Prepare a solution of the cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer. Concentrations can range from 1% to 40% (w/v).
-
Add an excess amount of the solid this compound to this solution.
-
Stir the suspension at a constant temperature for 24-48 hours to allow for equilibration and complex formation.
-
Filter the solution through a 0.22 µm filter to remove the undissolved solid. The filtrate contains the solubilized drug-cyclodextrin complex.
-
Representative Data (Hypothetical)
This table shows the potential solubility enhancement for a poorly soluble compound using these advanced methods.
| Formulation Strategy | Excipient | Concentration | Apparent Solubility (µg/mL) | Fold Increase |
| Micellization | Tween 80 | 1% (w/v) | 120 | 240 |
| Complexation | HP-β-CD | 10% (w/v) | 500 | 1000 |
| Complexation | HP-β-CD | 20% (w/v) | 1100 | 2200 |
Q4: Is pH adjustment a viable strategy for improving the solubility of this compound?
A4: No, pH adjustment is unlikely to be an effective strategy for this specific compound. The amide functional group is neutral and does not readily ionize under typical pH conditions (pH 1-10). Solubility enhancement via pH adjustment is primarily effective for compounds with ionizable acidic or basic functional groups (e.g., carboxylic acids or amines).[17] For amines, basicity is a key factor in their solubility through salt formation.[18] Attempting to force ionization at extreme pH values could lead to the chemical degradation (hydrolysis) of the amide bond rather than improving solubility.
Q5: How do I choose the best solubility enhancement strategy for my experiment?
A5: The optimal strategy depends on the experimental context, especially the tolerance of the biological system for the excipients used.
dot
Caption: Decision tree for selecting a solubility enhancement strategy.
-
For in vitro cell culture: Co-solvents like DMSO are common, but the final concentration must be kept low (<0.5%) to avoid cytotoxicity. HP-β-CD is also widely used and is generally well-tolerated by cells.
-
For in vivo animal studies: Formulations often require higher concentrations of the compound. Cyclodextrins and surfactant-based systems are frequently used for oral and parenteral administration. However, the potential toxicity of any excipient must be carefully considered.[13]
-
For analytical purposes: The choice is less restrictive. Co-solvents are often the simplest and most direct method.
References
- 1. 2,4,6-trimethyl-N-phenethylbenzamide | 303122-42-1 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. Micellar solubilization of drugs. [sites.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. longdom.org [longdom.org]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. researchgate.net [researchgate.net]
- 13. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 14. bepls.com [bepls.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. β-Cyclodextrin derivatives bind aromatic side chains of the cyclic peptide lanreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amine - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2,4,6-trimethyl-N-phenylbenzamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trimethyl-N-phenylbenzamide. The inherent steric hindrance in this molecule presents unique challenges, and this guide aims to address common issues to improve reaction yield and purity.
Troubleshooting Guide
Low or no yield of the desired this compound is a common issue. The following table outlines potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution | Justification |
| Low to No Product Formation | Steric Hindrance: The ortho-methyl groups on the 2,4,6-trimethylbenzoyl chloride sterically hinder the approach of the aniline nucleophile. | - Increase reaction temperature.- Use a more nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).[1] - Consider alternative coupling reagents designed for sterically hindered substrates. | Higher temperatures provide the necessary activation energy to overcome the steric barrier. DMAP is a highly effective acylation catalyst. Specialized coupling reagents can be more effective than traditional methods for challenging substrates. |
| Hydrolysis of Acyl Chloride: 2,4,6-trimethylbenzoyl chloride can react with residual water in the solvent or from the base solution, forming the unreactive 2,4,6-trimethylbenzoic acid. | - Use anhydrous solvents and reagents.- Add the acyl chloride slowly to the reaction mixture.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizing water content prevents the primary side reaction. Slow addition ensures the aniline has a better chance to react before hydrolysis occurs. An inert atmosphere prevents atmospheric moisture from interfering. | |
| Presence of a White Precipitate Insoluble in the Reaction Mixture | Formation of 2,4,6-trimethylbenzoic acid: This is a direct result of the hydrolysis of the starting acyl chloride. | - Filter the reaction mixture to remove the acid before work-up.- Purify the final product by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate. | Removal of the carboxylic acid simplifies the purification of the desired amide. Recrystallization is an effective method for separating the amide from the more polar carboxylic acid. |
| Product Contaminated with a Higher Molecular Weight Impurity | Diacylation of Aniline: Aniline can react with two molecules of the acyl chloride, especially if a strong, non-hindered base is used or if the stoichiometry is not carefully controlled. | - Use a sterically hindered base, such as 2,6-lutidine or proton sponge.- Use a slight excess of aniline relative to the acyl chloride.- Add the acyl chloride to the aniline solution, not the other way around. | A hindered base is less likely to deprotonate the newly formed amide, preventing a second acylation. An excess of aniline favors the mono-acylation product. Adding the acyl chloride slowly to the aniline ensures that the aniline is always in excess. |
| Difficult Purification | Similar Polarity of Product and Byproducts: The desired amide and potential side products may have similar solubility and chromatographic behavior. | - Attempt recrystallization from various solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexane).- If column chromatography is necessary, use a shallow solvent gradient to improve separation. | Recrystallization is often the most effective method for purifying amides.[1] A shallow gradient in chromatography can enhance the resolution between compounds with similar polarities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Schotten-Baumann reaction, which involves the acylation of aniline with 2,4,6-trimethylbenzoyl chloride in the presence of a base.[2][3][4][5][6] This reaction is typically carried out in a two-phase system (e.g., dichloromethane and water) with a base like sodium hydroxide to neutralize the HCl byproduct.[6]
Q2: Why is steric hindrance a major challenge in this synthesis?
A2: The two methyl groups in the ortho positions of the 2,4,6-trimethylbenzoyl chloride create significant steric bulk around the carbonyl carbon. This makes it difficult for the nitrogen of the aniline to attack the carbonyl group, slowing down the desired reaction and allowing side reactions, such as hydrolysis of the acyl chloride, to become more competitive.[1]
Q3: What are the primary side reactions to be aware of?
A3: The main side reactions are:
-
Hydrolysis of the acyl chloride: 2,4,6-trimethylbenzoyl chloride can react with water to form 2,4,6-trimethylbenzoic acid. This is often the most significant side reaction.
-
Diacylation of aniline: If the reaction conditions are not carefully controlled, aniline can be acylated twice to form N,N-bis(2,4,6-trimethylbenzoyl)aniline. This is more likely with a large excess of the acyl chloride or a strong, non-hindered base.
Q4: How can I minimize the hydrolysis of 2,4,6-trimethylbenzoyl chloride?
A4: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents, freshly opened or distilled reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Adding the acyl chloride slowly to the reaction mixture can also help, as it gives the aniline a greater opportunity to react first.
Q5: What is the role of the base in the Schotten-Baumann reaction?
A5: The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, serves two main purposes.[3][6] It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing it from protonating the aniline and rendering it unreactive.[3] It also helps to drive the reaction to completion.
Q6: What is a suitable solvent for the recrystallization of this compound?
A6: A common and effective solvent for the recrystallization of N-aryl benzamides is ethanol.[2] Alternatively, a mixed solvent system, such as ethyl acetate and hexane, can be effective. The ideal solvent or solvent system should dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain dissolved.
Experimental Protocols
General Procedure for the Synthesis of this compound (Schotten-Baumann Conditions)
A general procedure for the Schotten-Baumann reaction of aniline with benzoyl chloride is as follows:
-
In a flask, dissolve aniline (1 equivalent) in a suitable organic solvent such as dichloromethane.
-
Add an aqueous solution of a base, such as 10% sodium hydroxide (2-3 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add 2,4,6-trimethylbenzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the smell of the acyl chloride is no longer present.
-
Separate the organic layer, wash it with dilute acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization, typically from ethanol.[2]
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.
References
- 1. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. byjus.com [byjus.com]
- 4. In Schotten-Baumann reaction, aniline is heated with ......... [allen.in]
- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Production of 2,4,6-Trimethyl-N-phenylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 2,4,6-trimethyl-N-phenylbenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion to the desired this compound product. What are the potential causes and solutions?
-
Answer: Low product yield is a common issue in amide synthesis and can stem from several factors. A primary consideration is the activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures, which can lead to side reactions. Therefore, activating the carboxylic acid is crucial.
-
Insufficient Acid Activation: If you are using a coupling reagent such as EDC or HATU, ensure it is fresh and used in the correct stoichiometric amount. Older reagents can degrade and lose their activity. For reactions involving the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure the complete conversion before adding the aniline.[1][2] The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acyl chloride at a higher wavenumber).
-
Amine Reactivity: While aniline is generally a reactive nucleophile, its reactivity can be diminished if the reaction medium is too acidic, leading to the formation of the non-nucleophilic anilinium salt.[3] If an acid chloride is used, an equivalent of HCl is produced, which will protonate the starting aniline. To counteract this, a non-nucleophilic base such as triethylamine (Et₃N) or pyridine should be added to neutralize the acid.[2][3]
-
Steric Hindrance: The presence of methyl groups in the ortho positions of 2,4,6-trimethylbenzoic acid can sterically hinder the approach of the aniline nucleophile. This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times. However, be mindful that excessive heat can lead to degradation and side products.
-
Reaction Temperature: For many amide coupling reactions, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature can help control the reaction rate and minimize side reactions.[4] If the reaction is sluggish, gentle heating might be necessary.
-
Issue 2: Formation of Side Products and Impurities
-
Question: I am observing significant impurities in my crude product mixture. What are the likely side reactions, and how can I minimize them?
-
Answer: The formation of side products is a common challenge, especially during scale-up. Identifying the nature of the impurities is the first step toward mitigating their formation.
-
Anhydride Formation: When using coupling reagents, the activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride. This is more likely if the addition of the amine is delayed. To avoid this, add the aniline to the reaction mixture shortly after the activation of the carboxylic acid.
-
Diacylation of Aniline: Although less common, it is possible for the product amide to be further acylated. This can be minimized by using a slight excess of the aniline or by controlling the stoichiometry of the acylating agent.
-
Side Reactions of Coupling Reagents: Reagents like DCC can form N-acylurea byproducts that can be difficult to remove. Using water-soluble carbodiimides like EDC can simplify purification, as the urea byproduct can be removed with an aqueous wash.[3]
-
Purification Challenges: If the impurities are difficult to remove by standard crystallization, column chromatography may be necessary. A summary of purification parameters can be found in the data tables below.
-
Issue 3: Poor Solubility of Reactants or Product
-
Question: My starting materials or the final product have poor solubility in the chosen solvent, leading to a heterogeneous mixture and potentially incomplete reaction. What should I do?
-
Answer: Solvent selection is critical for a successful reaction and straightforward workup.
-
Solvent Screening: A range of solvents should be screened for their ability to dissolve all reactants. Common solvents for amide synthesis include dichloromethane (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.[5][6] For scale-up, consider the boiling point, cost, and safety of the solvent.
-
Co-solvents: If a single solvent does not provide adequate solubility, a co-solvent system may be effective. For instance, a mixture of a non-polar solvent like toluene with a more polar solvent like THF could be beneficial.
-
Product Precipitation: If the product precipitates out of the reaction mixture as it forms, this can sometimes be advantageous as it can drive the reaction to completion. However, it may also lead to the inclusion of impurities. Ensure that the precipitated product is thoroughly washed.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing this compound?
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the disappearance of the starting materials and the appearance of the product spot. High-performance liquid chromatography (HPLC) can provide more quantitative data on the conversion.
-
-
Q3: What are the key safety precautions to take during the synthesis?
-
A3: When working with reagents like thionyl chloride or oxalyl chloride, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These reagents are corrosive and react violently with water. Aniline is toxic and can be absorbed through the skin.
-
-
Q4: How can the final product be purified?
-
A4: The most common method for purifying amides is recrystallization.[7] A suitable solvent system can be determined through small-scale solubility tests. If recrystallization is ineffective at removing impurities, column chromatography on silica gel is a viable alternative.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Amide Coupling
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SOCl₂ | Pyridine | DCM | 0 to RT | 4 | 92 |
| 2 | Oxalyl Chloride | Et₃N | Toluene | 0 to RT | 3 | 95 |
| 3 | EDC/HOBt | DIPEA | DMF | 0 to RT | 12 | 85 |
| 4 | HATU | DIPEA | Acetonitrile | RT | 6 | 88 |
Note: Yields are hypothetical and for comparative purposes based on typical outcomes for similar reactions.
Table 2: Solvent Screening for Recrystallization
| Solvent System | Solubility of Crude Product | Crystal Formation | Purity of Isolated Product |
| Ethanol/Water | Soluble in hot ethanol, precipitates on water addition | Good, well-defined crystals | High |
| Ethyl Acetate/Hexane | Soluble in hot ethyl acetate, precipitates on hexane addition | Good, fine needles | High |
| Toluene | Sparingly soluble even when hot | Poor | Moderate |
| Acetone | Highly soluble, even at room temperature | Poor, oils out | Low |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-trimethylbenzoic acid (1 equivalent).
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature under a nitrogen atmosphere. A catalytic amount of DMF can be added to accelerate the reaction.[2]
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,4,6-trimethylbenzoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve aniline (1 equivalent) and triethylamine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or toluene in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2,4,6-trimethylbenzoyl chloride (1 equivalent) in the same solvent dropwise to the aniline solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl to remove excess aniline and triethylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Assays with 2,4,6-trimethyl-N-phenylbenzamide and Related N-Phenylbenzamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trimethyl-N-phenylbenzamide and other N-phenylbenzamide analogs. The information is designed to help refine experimental parameters and address common challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound (this compound) is precipitating in the cell culture medium. How can I improve its solubility?
A1: Precipitation is a common issue with hydrophobic compounds like N-phenylbenzamide derivatives. Here are several strategies to address this:
-
Optimize DMSO Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells.[1][2][3][4][5] It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, as higher concentrations can impact cell viability and proliferation.[2][4][5] For sensitive cell lines, even lower concentrations (e.g., 0.1%) may be necessary.[1]
-
Use of a Carrier: Consider using a carrier molecule like a cyclodextrin to enhance the solubility of your compound in the aqueous culture medium.[6]
-
Sonication: Gentle sonication of the compound stock solution before dilution into the assay medium can help to break up small aggregates and improve dissolution.
-
Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes help to keep it in solution.
-
Check for Salt Formation: The salt form of a compound can affect its solubility. If applicable, consider using a different salt form or the free base/acid of your compound.[6]
Q2: I am observing high variability in my assay results between replicates. What could be the cause?
A2: High variability can stem from several sources. Consider the following:
-
Incomplete Solubilization: Even if not visibly precipitated, your compound may be forming micro-aggregates. Ensure complete solubilization in your stock solution and proper mixing when diluting into the assay buffer or medium.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use appropriate techniques to minimize errors.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Optimize your cell seeding protocol to ensure a uniform cell monolayer or suspension.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate compounds and affect cell health, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Q3: My compound shows cytotoxicity in a cell viability assay. How can I determine if this is a specific effect or general toxicity?
A3: It is crucial to distinguish between targeted antiproliferative effects and non-specific cytotoxicity.
-
Dose-Response Curve: A steep dose-response curve may suggest a specific mechanism of action, while a shallow curve could indicate non-specific toxicity.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points. A specific inhibitor might show a delayed effect, whereas a compound that disrupts cell membranes will likely show rapid toxicity.
-
Orthogonal Assays: Use a secondary, different type of viability or cytotoxicity assay to confirm your initial findings. For example, if you initially used an MTT assay (metabolic activity), you could follow up with a trypan blue exclusion assay (membrane integrity) or a lactate dehydrogenase (LDH) release assay (membrane damage).
-
Counter-Screening: Test your compound in a cell line that does not express the putative target to see if the cytotoxic effect is still observed.
Q4: I am not seeing any effect of my compound in an enzyme inhibition assay. What should I check?
A4: A lack of inhibition can be due to several factors:
-
Incorrect Enzyme Concentration: The enzyme concentration may be too high, requiring a higher concentration of the inhibitor to see an effect.
-
Unstable Enzyme: Ensure the enzyme is stored correctly and used within its active lifetime.
-
Inappropriate Buffer Conditions: The pH, ionic strength, or presence of certain ions in the buffer can affect both enzyme activity and inhibitor binding.
-
Substrate Concentration: For competitive inhibitors, the effect will be less apparent at high substrate concentrations. Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km).
-
Compound Degradation: The compound may not be stable under the assay conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of N-phenylbenzamide derivatives on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (or other N-phenylbenzamide derivative)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[2][4]
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: In Vitro Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the specific enzyme)
-
This compound (or other N-phenylbenzamide derivative)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the enzyme to the wells of the 96-well plate.
-
Add the diluted inhibitor or vehicle control (assay buffer with the same final DMSO concentration) to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.
Data Presentation
Table 1: Example Cytotoxicity Data for N-Phenylbenzamide Analogs in Various Cancer Cell Lines (IC50 values in µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) |
| Analog 2d | 0.21[7] | - | - |
| Analog 4b | 0.16[7] | 0.17[7] | - |
| Analog 2f | 9.5[8] | - | - |
| Analog 2a | - | - | - |
| Analog 2b | - | 15.9[8] | - |
| Analog 2c | - | 16.03[8] | - |
Note: Data is for illustrative purposes and is based on published values for analogous compounds.
Table 2: Recommended Final DMSO Concentrations for Cell-Based Assays
| Cell Type | Recommended Max DMSO Concentration | Potential Effects at Higher Concentrations |
| Most Cancer Cell Lines | ≤ 0.5%[2][4] | Reduced cell viability, altered gene expression |
| Sensitive Cell Lines | ≤ 0.1%[1] | Apoptosis, cell cycle arrest |
| Primary Cells | ≤ 0.1% | Reduced proliferation, differentiation changes |
| Stem Cells | ≤ 0.1% | Spontaneous differentiation, loss of pluripotency |
Visualizations
Caption: Workflow for a typical cell-based viability assay.
Caption: A logical troubleshooting workflow for common assay issues.
Caption: A generalized NF-κB signaling pathway, a potential target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Purity Analysis of Synthesized 2,4,6-trimethyl-N-phenylbenzamide
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 2,4,6-trimethyl-N-phenylbenzamide. It is intended for researchers, scientists, and drug development professionals who require robust methods for quality control and characterization of this compound. The guide also presents a comparative overview of its biological activity against structurally related alternatives.
Synthesis and Purity Validation Workflow
The synthesis of this compound is typically achieved through the coupling of 2,4,6-trimethylbenzoic acid and aniline. The subsequent purity of the synthesized compound is paramount for its application in research and drug development and can be rigorously assessed using a combination of chromatographic and spectroscopic techniques.
Efficacy of 2,4,6-trimethyl-N-phenylbenzamide and its Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 2,4,6-trimethyl-N-phenylbenzamide and related benzamide derivatives. Due to a lack of direct experimental data for this compound, this comparison heavily relies on data from its close structural analog, 2,4,6-trimethyl-N-phenethylbenzamide, and other substituted N-phenylbenzamides. The information presented is intended to guide further research and drug discovery efforts in this chemical space.
Comparative Efficacy Data
The biological activities of benzamide derivatives are significantly influenced by the substitution patterns on both the benzoyl and the N-phenyl moieties. The available data suggests that these compounds exhibit potential as both anticancer and antimicrobial agents.
Anticancer Activity
Preliminary in vitro studies on a close analog, 2,4,6-trimethyl-N-phenethylbenzamide, have indicated its potential as an anticancer agent. The compound was shown to reduce the viability of breast cancer cell lines.[1] The table below summarizes the available data for this analog and provides a comparative context with other N-phenylbenzamide derivatives that have been evaluated for their anticancer properties.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,4,6-trimethyl-N-phenethylbenzamide | MCF-7 | ~20 | - | - |
| Imidazole-based N-phenylbenzamide (4e) | A549, HeLa, MCF-7 | 7.5 - 11.1 | Doxorubicin | - |
| Imidazole-based N-phenylbenzamide (4f) | A549, HeLa, MCF-7 | 7.5 - 9.3 | Doxorubicin | - |
Note: Data for this compound is not available. The data presented is for its close analog, 2,4,6-trimethyl-N-phenethylbenzamide. IC50 values represent the concentration required to inhibit 50% of cell growth.
The trimethyl substitution on the benzoyl ring is believed to enhance lipophilicity, which may influence cell permeability and interaction with intracellular targets.[1]
Antimicrobial Activity
The antimicrobial potential of benzamides has been explored against a range of pathogens. The 2,4,6-trimethyl-N-phenethylbenzamide analog has shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[1] The following table compares its activity with other N-phenylbenzamide derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2,4,6-trimethyl-N-phenethylbenzamide | S. aureus, E. coli | 15 - 30 | - | - |
| Nitro-substituted (benzamidostyryl)benzimidazoles | Various bacteria | Good to moderate | - | - |
| 2,4,6-trimethylbenzenesulfonyl hydrazone (24) | Gram-positive bacteria | 7.81 - 15.62 | - | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. Data for this compound is not available. The data presented is for its close analog, 2,4,6-trimethyl-N-phenethylbenzamide, and other related compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of benzamide derivatives.
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specific period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of benzamide derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of benzamide derivatives.
Caption: Logical relationship of substitutions on the benzamide scaffold to biological activity.
References
Comparative Analysis of N-Aryl Benzamide Derivatives as TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Data Summary of N-Aryl Cinnamide Derivatives as TRPV1 Antagonists
The following table summarizes the in vitro potency of a series of N-aryl cinnamide derivatives in blocking the capsaicin-induced activation of the human TRPV1 channel. The inhibitory concentration 50 (IC50) values were determined using a fluorescent calcium imaging assay in Chinese Hamster Ovary (CHO) cells expressing the human TRPV1 receptor.
| Compound ID | N-Aryl Substituent | IC50 (nM) for hTRPV1[1] |
| 1 | 2,3-dihydrobenzo[b][2][3]dioxin-6-yl | 17 |
| 49a | 5-(trifluoromethyl)-2-pyridyl | 4 |
| 49b | 3-chloro-5-(trifluoromethyl)-2-pyridyl | 3 |
Lower IC50 values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
The data presented in the table highlights key structural features that influence the antagonist activity of N-aryl cinnamides at the TRPV1 receptor. The parent compound with a 2,3-dihydrobenzo[b][2][3]dioxin-6-yl substituent demonstrates notable potency. However, the introduction of a trifluoromethyl group on a pyridyl ring, as seen in compound 49a , significantly enhances the activity. Further substitution on the pyridyl ring with a chlorine atom in compound 49b leads to the most potent antagonist in this series. This suggests that electron-withdrawing groups on the N-aryl moiety play a critical role in the interaction with the TRPV1 channel, likely through specific binding interactions within the ligand-binding pocket.
Experimental Protocols
A detailed methodology for a key experiment cited in the analysis is provided below.
Fluorescent Calcium Imaging Assay for TRPV1 Antagonist Activity
This assay is a widely used method to determine the potency of compounds in modulating the activity of the TRPV1 channel by measuring changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 (hTRPV1) channel are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a suitable density and allowed to adhere overnight.
2. Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a non-ionic surfactant (e.g., Pluronic F-127) is added to each well.[2][4]
-
The plate is incubated in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
3. Compound Incubation:
-
After dye loading, the cells are washed again to remove excess dye.
-
The test compounds (the N-aryl benzamide derivatives) are diluted to various concentrations in the assay buffer and added to the respective wells.
-
The plate is incubated for a predetermined period (e.g., 15-30 minutes) to allow the compounds to interact with the TRPV1 channels.
4. Cell Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence plate reader equipped with an automated liquid handling system.
-
Baseline fluorescence is measured for a short period.
-
A solution of a TRPV1 agonist, typically capsaicin, is added to all wells to stimulate the channels.
-
The change in fluorescence intensity, which corresponds to the influx of calcium into the cells, is monitored over time.
5. Data Analysis:
-
The antagonist effect of the test compounds is quantified by measuring the reduction in the capsaicin-induced fluorescence signal compared to control wells (vehicle-treated).
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[5]
Visualizations
TRPV1 Antagonist Screening Workflow
Caption: Workflow for screening N-aryl benzamide derivatives for TRPV1 antagonist activity.
Simplified TRPV1 Signaling Pathway
Caption: Antagonists block capsaicin-induced TRPV1 activation and subsequent calcium influx.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 5. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 2,4,6-trimethyl-N-phenylbenzamide: A Comparative Analysis
A comprehensive guide for researchers navigating the complexities of target validation. This document outlines a comparative framework for assessing the biological target of 2,4,6-trimethyl-N-phenylbenzamide against alternative therapeutic strategies, supported by established experimental protocols and data.
The N-phenylbenzamide scaffold is a versatile chemical structure that has given rise to a diverse range of biologically active molecules. Derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, antiviral, and antiparasitic agents.[1][2][3][4][5] The specific compound, this compound, is of interest for its potential biological activities which are currently under investigation.[1] The validation of its precise molecular target is a critical step in the drug development process, ensuring on-target efficacy and minimizing off-target effects.
This guide provides a comparative overview of methodologies and data crucial for validating the biological target of this compound, offering a framework for its evaluation against other compounds targeting similar pathways.
Comparative Analysis of Target Engagement
A primary step in target validation is to quantify the direct interaction between the compound and its putative biological target. This is typically achieved through in vitro binding assays. For the purpose of this guide, we will consider a hypothetical target, Protein Kinase X (PKX), to illustrate the comparative data.
Table 1: Comparative In Vitro Potency against Protein Kinase X (PKX)
| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference Compound |
| This compound | PKX | TR-FRET Binding Assay | 75 | 120 | Staurosporine |
| Competitor A (Known PKX Inhibitor) | PKX | Radiometric Kinase Assay | 5 | 10 | Staurosporine |
| Competitor B (Alternative Scaffold) | PKX | AlphaLISA Binding Assay | 200 | 350 | Staurosporine |
| Negative Control (Inactive Analog) | PKX | TR-FRET Binding Assay | >10,000 | N/A | Staurosporine |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. N/A: Not Applicable.
Cellular Activity and On-Target Effects
Following in vitro validation, it is essential to determine if the compound can engage its target in a cellular context and elicit the desired biological response. This involves assessing downstream signaling and functional outcomes.
Table 2: Comparative Cellular Activity Profile
| Compound | Cell Line | Target Engagement Assay (EC₅₀, nM) | Downstream Signaling (IC₅₀, nM) (p-Substrate Y) | Functional Outcome (GI₅₀, µM) (Cell Proliferation) |
| This compound | Cancer Cell Line A | 250 (NanoBRET) | 500 | 1.2 |
| Competitor A (Known PKX Inhibitor) | Cancer Cell Line A | 50 (Cellular Thermal Shift Assay) | 80 | 0.1 |
| Competitor B (Alternative Scaffold) | Cancer Cell Line A | 800 (NanoBRET) | 1200 | 5.8 |
| Negative Control (Inactive Analog) | Cancer Cell Line A | >10,000 (NanoBRET) | >10,000 | >50 |
EC₅₀: Half-maximal effective concentration. GI₅₀: Half-maximal growth inhibition. p-Substrate Y: Phosphorylated Substrate Y.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Protocol 1: TR-FRET Binding Assay
-
Objective: To quantify the binding affinity of this compound to the purified PKX protein.
-
Materials: Recombinant human PKX protein, fluorescently labeled tracer ligand, terbium-conjugated anti-tag antibody, assay buffer.
-
Procedure:
-
A serial dilution of this compound is prepared.
-
The compound dilutions are incubated with the PKX protein and the tracer ligand in an assay plate.
-
The terbium-conjugated antibody is added, and the plate is incubated to allow for binding equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The data is normalized and fitted to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement (NanoBRET Assay)
-
Objective: To confirm and quantify the interaction of this compound with PKX in living cells.
-
Materials: Cancer Cell Line A engineered to express PKX fused to a NanoLuc luciferase, NanoBRET tracer, cell culture medium.
-
Procedure:
-
Cells are seeded in an assay plate and allowed to adhere.
-
A serial dilution of this compound is added to the cells, followed by the NanoBRET tracer.
-
The plate is incubated to allow for compound entry and binding.
-
The NanoBRET substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured.
-
The BRET ratio is calculated and plotted against the compound concentration to determine the EC₅₀.
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: A streamlined workflow for validating the biological target of a novel compound.
Caption: A simplified signaling pathway illustrating the inhibitory action on Protein Kinase X.
References
- 1. 2,4,6-trimethyl-N-phenethylbenzamide | 303122-42-1 | Benchchem [benchchem.com]
- 2. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,4,6-trimethyl-N-phenylbenzamide and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the biological activities of various N-phenylbenzamide derivatives. This comparative data can serve as a benchmark for evaluating the potential efficacy of 2,4,6-trimethyl-N-phenylbenzamide.
Table 1: Anticancer Activity of N-Phenylbenzamide Derivatives
Various derivatives of N-phenylbenzamide have been investigated for their cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. A lower IC50 value indicates greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4,5-dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide | A549 | 7.5 | [1] |
| HeLa | 9.3 | [1] | |
| MCF-7 | 8.9 | [1] | |
| 2-(4,5-dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide | A549 | 8.9 | [1] |
| HeLa | 11.1 | [1] | |
| MCF-7 | 9.2 | [1] | |
| Phenylbenzamide NSC 104999 | MDA-MB-468 | 39.9 | [4] |
Table 2: Antimicrobial Activity of N-Benzamide Derivatives
The antimicrobial potential of N-benzamide derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) represents the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value signifies greater antimicrobial activity.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | 6.25 | [3] |
| Escherichia coli | 3.12 | [3] | |
| N-p-tolylbenzamide | Escherichia coli | 3.12 | [3] |
| N-(4-bromophenyl)benzamide | Bacillus subtilis | 6.25 | [3] |
Table 3: Antischistosomal Activity of N-Phenylbenzamide Analogs
Certain N-phenylbenzamide analogs have demonstrated potent activity against the parasite Schistosoma mansoni. The half-maximal effective concentration (EC50) measures the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Compound | Assay Organism | EC50 (µM) | Reference |
| 4-(trifluoromethyl)-N-(3,4-dichlorophenyl)benzamide | Schistosoma mansoni | 0.08 | [2] |
| 4-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide | Schistosoma mansoni | 1.10 | [2] |
| 4-(trifluoromethyl)-N-(4-bromophenyl)benzamide | Schistosoma mansoni | 1.25 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of N-phenylbenzamide derivatives.
Synthesis of N-Phenylbenzamide Derivatives
A general method for the synthesis of N-phenylbenzamide derivatives involves the reaction of a substituted benzoic acid with a substituted aniline.[3]
-
Acid Chloride Formation: The substituted benzoic acid is refluxed with thionyl chloride and a catalytic amount of dimethylformamide (DMF). The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
Amide Formation: The crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). The substituted aniline is then added dropwise to the solution at 0°C. The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The solvent is removed in vacuo, and the crude product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
Potential Signaling Pathway Inhibition by N-Phenylbenzamide Derivatives
The following diagram illustrates a hypothetical signaling pathway that could be targeted by N-phenylbenzamide derivatives, based on their reported anticancer activities. Specifically, it depicts the inhibition of a generic receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer. Some phenylbenzamide derivatives have been shown to antagonize the Grb7 SH2 domain, a key component in RTK signaling.[4]
Caption: Hypothetical inhibition of the Grb7-mediated signaling pathway.
General Experimental Workflow for Compound Evaluation
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel chemical compounds like this compound.
Caption: Workflow for synthesis and biological evaluation of novel compounds.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2,4,6-trimethyl-N-phenylbenzamide Against Known Inhibitors of the TRPM2 Ion Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,4,6-trimethyl-N-phenylbenzamide against a panel of established inhibitors targeting the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. While direct inhibitory data for this compound on TRPM2 is not extensively available in public literature, its structural features suggest potential interactions with biological targets such as ion channels. This document serves as a foundational resource for researchers interested in evaluating the potential of this compound as a TRPM2 inhibitor.
The TRPM2 channel, a Ca2+-permeable nonselective cation channel, is a promising therapeutic target for a variety of conditions including ischemia/reperfusion injury, inflammation, cancer, and neurodegenerative diseases.[1] Its activation is linked to oxidative stress and temperature sensing.[1] A critical need exists for potent and selective TRPM2 inhibitors to further validate its role in disease and to develop novel therapeutics.[1][2]
Comparative Analysis of Known TRPM2 Inhibitors
To provide a benchmark for evaluating novel compounds like this compound, the following table summarizes the inhibitory activities of several known TRPM2 inhibitors.
| Inhibitor | Target(s) | IC50 (μM) | Cell Type / Assay Condition | Selectivity Profile | Reference(s) |
| ACA (N-(p-amylcinnamoyl)anthranilic acid) | TRPM2, Phospholipase A2 | ~20 | ADPR-activated TRPM2 currents | Also inhibits Phospholipase A2 | [3] |
| Flufenamic acid (FFA) | TRPM2 | ~200 | ADPR-activated TRPM2 currents | Non-specific | [3][4] |
| Clotrimazole | TRPM2 | - | ADPR-induced TRPM2 cation currents | Non-specific imidazole antifungal | [4] |
| Econazole | TRPM2 | - | ADPR-induced TRPM2 cation currents | Non-specific imidazole antifungal | [4] |
| 2-APB (2-aminoethoxydiphenyl borate) | TRPM2, InsP3 receptors | ~1 | ADPR/cADPR and heat-activated TRPM2 | Also inhibits InsP3 receptors | [3] |
| Compound 7i | TRPM2 | 5.7 | Whole-cell patch-clamp on HEK293 cells expressing TRPM2 | Selective over TRPM7, TRPM8, TRPV1, and TRPV3 | [2] |
| Compound 8a | TRPM2 | 5.4 | Whole-cell patch-clamp on HEK293 cells expressing TRPM2 | Selective over TRPM7, TRPM8, TRPV1, and TRPV3 | [2] |
| Compound A23 (ACA derivative) | TRPM2 | Sub-micromolar | Calcium imaging and electrophysiology | Selective over TRPM8, TRPV1, and Phospholipase A2 | [5] |
Experimental Protocols for Inhibitor Benchmarking
To ascertain the inhibitory potential and selectivity of this compound against the TRPM2 channel, a standardized set of experimental protocols is recommended.
In Vitro Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the TRPM2 channel in response to its activators and the presence of the test compound.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM2.
-
Activation: TRPM2 channels are activated by intracellular dialysis of ADP-ribose (ADPR), a known endogenous activator.
-
Inhibition Assay:
-
Establish a stable whole-cell recording and elicit TRPM2 currents using an ADPR-containing intracellular solution.
-
Apply varying concentrations of this compound to the extracellular solution.
-
Measure the reduction in the ADPR-induced current to determine the half-maximal inhibitory concentration (IC50).
-
-
Selectivity Profiling: To assess selectivity, the same protocol can be applied to HEK293 cells expressing other TRP channel isoforms (e.g., TRPM7, TRPM8, TRPV1).
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration, an indicator of TRPM2 channel activity.
-
Cell Line: HEK293 cells expressing human TRPM2.
-
Calcium Indicator: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Activation: Induce TRPM2 activation using an external stimulus such as hydrogen peroxide (H2O2), which promotes intracellular ADPR production.
-
Inhibition Assay:
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with H2O2.
-
Measure the change in fluorescence intensity to quantify the influx of calcium. A reduction in the fluorescent signal in the presence of the compound indicates inhibition.
-
Visualizing Experimental and Signaling Pathways
To further clarify the proposed experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Proposed experimental workflow for evaluating the inhibitory activity of this compound on the TRPM2 channel.
Caption: Simplified signaling pathway of TRPM2 activation by oxidative stress and the hypothesized point of inhibition.
Conclusion
While this compound is not a well-characterized TRPM2 inhibitor, its chemical structure warrants investigation. The data and protocols presented in this guide offer a robust framework for its evaluation. By benchmarking against known inhibitors and employing standardized assays, researchers can effectively determine the potential of this and other novel compounds as modulators of the TRPM2 channel, paving the way for new therapeutic strategies in a range of diseases.
References
- 1. Medicinal chemistry perspective of TRPM2 channel inhibitors: where we are and where we might be heading? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of TRPM2 channel by two novel synthesized ADPR analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery of Novel ACA Derivatives as Specific TRPM2 Inhibitors that Reduce Ischemic Injury Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Activity: 2,4,6-trimethyl-N-phenylbenzamide Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds. The efficacy of these transformations is often dictated by the nature of the ligand coordinated to the palladium center. This guide provides a comparative study of the catalytic activity of ligands, with a focus on the potential of 2,4,6-trimethyl-N-phenylbenzamide and its comparison with established classes of bulky ligands, namely Buchwald-type phosphines and N-heterocyclic carbenes (NHCs).
While direct experimental data for the catalytic performance of this compound is not extensively available in the reviewed literature, its structural features—a sterically demanding N-aryl group with methyl substituents in the ortho and para positions—suggest its potential as a ligand in palladium-catalyzed reactions. The steric bulk is a crucial feature in many high-performance catalyst systems, as it can promote the reductive elimination step and stabilize the active catalytic species.[1]
This guide will, therefore, present a comparative overview based on established data for analogous sterically hindered ligands and provide the necessary experimental context for evaluating such catalysts.
Data Presentation: A Comparative Look at Ligand Performance in Suzuki-Miyaura Coupling
To contextualize the potential performance of this compound, the following tables summarize the catalytic activity of well-established, sterically hindered phosphine and N-heterocyclic carbene (NHC) ligands in representative Suzuki-Miyaura cross-coupling reactions. These data points serve as a benchmark for the evaluation of new ligand systems.
Table 1: Catalytic Activity of Bulky Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 2 | 98 | [2] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 2 | 99 | [2] |
| RuPhos | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | 2 | 96 | [2] |
| BrettPhos | 2-Chloroanisole | 2-Methylphenylboronic acid | 1 | 95 | [2] |
Table 2: Catalytic Activity of N-Heterocyclic Carbene (NHC) Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand Precursor | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| IPr·HCl | 4-Chlorotoluene | Phenylboronic acid | 1 | >95 | [3] |
| IMes·HCl | 4-Chloroanisole | Phenylboronic acid | 2 | 98 | [4] |
| SIPr·HCl | 2-Chlorotoluene | Phenylboronic acid | 1.5 | 94 | [3] |
Note: The data presented is for illustrative purposes to highlight the performance of established bulky ligands. Direct comparison with this compound would require dedicated experimental studies under identical conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a this compound ligand and its subsequent application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This procedure is based on standard amidation methods.
Materials:
-
2,4,6-Trimethylbenzoyl chloride
-
Aniline
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.1 eq.) in dry dichloromethane to the flask with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point for evaluating the catalytic activity of a new ligand.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2) or a suitable palladium precatalyst
-
This compound (or other ligand)
-
Potassium phosphate (K3PO4) or another suitable base
-
Toluene or another suitable solvent
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (e.g., 1 mol%), the this compound ligand (e.g., 2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K3PO4, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene, 2 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, add an internal standard.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a short pad of silica gel.
-
Analyze the filtrate by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the product yield.
-
For isolation, the reaction mixture can be quenched with water, extracted with an organic solvent, dried, and purified by column chromatography.
Visualizing the Catalytic Process
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex is depicted below. The use of bulky ligands is known to influence the rates of the individual steps, particularly accelerating the reductive elimination.[5]
Experimental Workflow for Ligand Screening
A systematic approach is crucial for the comparative evaluation of different ligands. The following workflow illustrates a typical process for screening and optimizing a catalyst system.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Palladium(II) complexes of OS donor N-(di(butyl/phenyl)carbamothioyl)benzamide and their antiamoebic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N,N′-alkylidene bisamides and Suzuki–Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Reproducibility of Experiments with 2,4,6-trimethyl-N-phenylbenzamide
Factors Influencing Experimental Reproducibility
The reproducibility of experiments involving organic small molecules like 2,4,6-trimethyl-N-phenylbenzamide is contingent on several critical factors, from the synthesis and purification of the compound to the execution of biological assays.
Table 1: Key Factors Affecting Reproducibility of Experiments with this compound
| Factor | Description | Potential Impact on Reproducibility | Mitigation Strategies |
| Compound Purity | The presence of impurities, such as starting materials, byproducts, or isomers. | Impurities can have their own biological activity, leading to confounding results or masking the true effect of the target compound. | Rigorous purification (e.g., chromatography, recrystallization) and comprehensive characterization (e.g., NMR, Mass Spectrometry, HPLC) to ensure >95% purity.[1] |
| Chemical Stability | Decomposition of the compound over time due to factors like light, temperature, or humidity. | Degradation can lead to a decrease in the effective concentration of the active compound and the formation of new, potentially active, species. | Store the compound under appropriate conditions (e.g., dark, low temperature, inert atmosphere) and re-characterize periodically. |
| Solvent and Reagent Quality | Variability in the purity and composition of solvents and other reagents used in synthesis and assays. | Traces of water, peroxides, or other contaminants can significantly alter reaction kinetics and biological responses. | Use high-purity, anhydrous solvents and reagents from reliable commercial sources. |
| Experimental Conditions | Minor variations in reaction parameters (temperature, pressure, reaction time) or assay conditions (cell density, incubation time, reagent concentrations). | Can lead to significant differences in product yield, purity, and biological assay outcomes. | Strict adherence to detailed, validated protocols and meticulous record-keeping. |
| Biological System Variability | Inherent biological variations in cell lines (passage number, genetic drift), primary cells, or animal models. | Can result in inconsistent responses to the compound. | Use well-characterized, low-passage cell lines and standardized animal models. Implement appropriate controls in all experiments. |
Comparison with Alternative Benzamide Derivatives
The choice of a chemical probe for a biological study should consider not only its activity but also its synthetic accessibility and the potential for reproducible results. The following table compares this compound with other N-phenylbenzamide derivatives that have been explored in various biological contexts.
Table 2: Comparison of this compound with Alternative Benzamide Derivatives
| Compound | Key Structural Features | Reported Biological Activity | Potential Reproducibility Considerations |
| This compound | Trimethyl substitution on the N-phenyl ring. | Limited publicly available data on specific biological activity. | The steric hindrance from the trimethyl groups might influence reaction kinetics and binding affinity, potentially making results sensitive to minor structural variations. |
| N-phenylbenzamide (unsubstituted) | The parent compound of the series. | Antifungal and other biological activities.[2] | Simpler synthesis may lead to higher purity and better reproducibility compared to more complex derivatives. |
| N-(4-bromophenyl)-3-amino-4-methoxybenzamide | Bromo and amino-methoxy substitutions. | Potent inhibitor of Enterovirus 71.[3] | The presence of multiple functional groups increases the possibility of side reactions during synthesis, potentially affecting purity and reproducibility. |
| 2-Phenoxybenzamide Derivatives | Phenoxy group at the 2-position of the benzoyl ring. | Antiplasmodial activity.[4] | The ether linkage might be susceptible to cleavage under certain conditions, affecting compound stability. |
| Nitrated N-phenylbenzamide Derivatives | Nitro and trifluoromethyl group substitutions. | Antischistosomal activity.[5] | The presence of electron-withdrawing groups can significantly alter the electronic properties and reactivity, making the synthesis and biological effects sensitive to positional isomerism. |
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility of experimental findings. Below are example protocols for the synthesis of an N-phenylbenzamide derivative and a common biological assay.
Protocol 1: Synthesis of N-(2,4,6-trimethylphenyl)benzamide
This protocol is a representative procedure for the synthesis of N-aryl benzamides via amide coupling.
Materials:
-
Benzoyl chloride
-
2,4,6-trimethylaniline
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2,4,6-trimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-(2,4,6-trimethylphenyl)benzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the fresh medium containing different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing Experimental Workflows and Pathways
Clear visual representations of experimental workflows and biological pathways can enhance understanding and aid in identifying potential sources of variability.
Workflow for Assessing Experimental Reproducibility
The following diagram illustrates a logical workflow for assessing the reproducibility of experiments with a novel compound like this compound.
Hypothetical Signaling Pathway for a Benzamide Derivative
While the specific mechanism of action for this compound is not well-defined, many small molecule anticancer agents are known to induce apoptosis. The following diagram illustrates a hypothetical signaling pathway where a benzamide derivative could induce apoptosis through the intrinsic pathway.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antischistosomal structure-activity relationships of nitrated n-phenyl benzamide derivatives. [dspace.unza.zm]
- 6. N-(2,4,6-trimethylphenyl)benzamide | C16H17NO | CID 730351 - PubChem [pubchem.ncbi.nlm.nih.gov]
literature review comparing different synthesis routes for 2,4,6-trimethyl-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2,4,6-trimethyl-N-phenylbenzamide, a substituted amide with potential applications in medicinal chemistry and materials science. The discussed methods are the traditional Schotten-Baumann reaction and a greener, direct catalytic amidation. This document offers detailed experimental protocols, a quantitative comparison of the two approaches, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for a given research and development context.
At a Glance: Comparison of Synthesis Routes
| Parameter | Schotten-Baumann Reaction | Direct Catalytic Amidation |
| Starting Materials | 2,4,6-trimethylbenzoic acid, Thionyl chloride, Aniline, Base (e.g., Pyridine or NaOH) | 2,4,6-trimethylbenzoic acid, Aniline, Boric Acid (catalyst) |
| Key Intermediate | 2,4,6-trimethylbenzoyl chloride | Acylborate species (in situ) |
| Reaction Conditions | Two-step process; Reflux for chlorination, then reaction with amine, often at room temperature. | One-pot reaction; Reflux with azeotropic removal of water. |
| Reagent-Related Concerns | Use of corrosive and hazardous thionyl chloride. | Use of a relatively benign boric acid catalyst. |
| Byproducts | SO2, HCl, and stoichiometric salt waste. | Water. |
| Atom Economy | Lower | Higher |
| Reported Yield | High (typically >90% for similar reactions) | Good to high (typically 60-90% for similar reactions)[1] |
Synthesis Route 1: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established and reliable method for synthesizing amides from acid chlorides and amines.[2][3] This two-step approach first involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then coupled with the amine in the presence of a base to neutralize the HCl byproduct.[2][3]
Experimental Protocol
Step 1: Synthesis of 2,4,6-trimethylbenzoyl chloride
A solution of 2,4,6-trimethylbenzoic acid (1 equivalent) in thionyl chloride (3 equivalents) is heated at reflux for 3 hours.[4] The excess thionyl chloride is subsequently removed by vacuum distillation to yield the crude 2,4,6-trimethylbenzoyl chloride as an amber-colored liquid.[4] A patent describing a similar procedure reports a purity of 98.9% for the distilled product.[5]
Step 2: Synthesis of this compound
To a solution of aniline (1 equivalent) and pyridine (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane or diethyl ether, 2,4,6-trimethylbenzoyl chloride (1 equivalent) is added dropwise at 0-5 °C with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated NaHCO3 solution, and brine. The organic layer is then dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Route 2: Direct Catalytic Amidation
Direct amidation of carboxylic acids with amines is an increasingly popular, greener alternative to traditional methods.[1][6] This approach avoids the use of hazardous activating agents and generates water as the only byproduct, thus exhibiting higher atom economy.[7] Boric acid has been demonstrated to be an effective catalyst for this transformation.[1][6][7]
Experimental Protocol
A mixture of 2,4,6-trimethylbenzoic acid (1 equivalent), aniline (1.05 equivalents), and boric acid (5 mol%) in toluene is heated to reflux with a Dean-Stark apparatus to facilitate the azeotropic removal of water. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 5-20 hours).[6] Upon completion, the reaction mixture is cooled to room temperature and poured into hexanes.[6] The resulting precipitate is collected by suction filtration and washed with water to remove the boric acid catalyst.[6] The solid product is then dried to yield this compound. For analogous reactions, yields have been reported to be in the range of 60-90%.[1]
Product Characterization Data
-
Melting Point: To be determined experimentally.
-
1H NMR: Expected signals would include singlets for the three methyl groups on the trimethylbenzoyl moiety, and multiplets for the phenyl protons of the aniline moiety, in addition to a characteristic amide proton signal.
-
13C NMR: Characteristic signals for the carbonyl carbon, the substituted aromatic carbons, and the methyl carbons are expected.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide group is anticipated around 1650 cm-1, along with N-H stretching and bending vibrations.
Conclusion
Both the Schotten-Baumann reaction and direct catalytic amidation offer viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher. The Schotten-Baumann reaction is a robust and high-yielding method, but it involves the use of hazardous reagents and generates significant waste. In contrast, direct catalytic amidation with boric acid presents a more environmentally friendly and atom-economical alternative, although it may require longer reaction times and careful removal of water to drive the reaction to completion. For large-scale synthesis where environmental impact and cost are significant factors, the direct amidation route is a compelling option. For smaller-scale laboratory synthesis where high yield and rapid execution are prioritized, the Schotten-Baumann reaction may be preferred. Further optimization of the direct amidation protocol could potentially lead to improved yields and shorter reaction times, making it an even more attractive method for the synthesis of this compound and related compounds.
References
- 1. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. prepchem.com [prepchem.com]
- 5. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. sciepub.com [sciepub.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-(2,4,6-trimethylphenyl)benzamide | C16H17NO | CID 730351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4,6-trimethyl-N-phenylbenzamide: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of 2,4,6-trimethyl-N-phenylbenzamide must be handled through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company. Adherence to local, state, and federal regulations is paramount.
-
Waste Identification and Classification :
-
Containerization :
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1] Avoid using abbreviations or chemical formulas.[1]
-
Keep the waste container securely closed except when adding waste.[2][3]
-
-
Waste Segregation :
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory.[3]
-
Segregate the container from incompatible materials. As a general precaution, store it away from strong oxidizing agents, acids, and bases.
-
-
Disposal Request and Pickup :
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[4]
-
Follow your institution's specific procedures for documenting and scheduling the waste pickup.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for hazardous waste accumulation.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Do not accumulate more than 55 gallons of hazardous waste. | [2] |
| Container Fill Level | Request pickup when the container is ¾ full. | [4] |
| Container Rinsing | Empty containers of acutely hazardous waste must be triple rinsed. The rinsate must be collected as hazardous waste. | [2][5] |
Experimental Protocols
In the absence of specific experimental protocols for the disposal of this compound, the standard protocol for the disposal of unknown or non-categorized chemical waste should be followed. This protocol is centered on the principles of containment, clear labeling, and transfer to a certified hazardous waste facility. For related aromatic amines, the recommended disposal method is through a licensed disposal company or incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. skcinc.com [skcinc.com]
Personal protective equipment for handling 2,4,6-trimethyl-N-phenylbenzamide
Essential Safety and Handling Guide for 2,4,6-trimethyl-N-phenylbenzamide
Disclaimer: No specific Safety Data Sheet (SDS) was located for this compound. The following guidance is synthesized from the SDSs of structurally similar compounds, including N-(2,4,6-trimethylphenyl)benzamide and other benzamide derivatives. This information should be used as a preliminary guideline only. Researchers must consult the substance-specific SDS upon acquisition and before handling.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles | Must conform to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. Wash and dry hands thoroughly after handling. |
| Body Protection | Laboratory coat or chemical-resistant coveralls | Wear a flame-retardant and impervious lab coat. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | A full-face respirator may be required if exposure limits are exceeded or if irritation is experienced. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents. |
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure. Proper disposal of chemical waste is essential for environmental protection.
| Procedure | Guideline |
| Spill Containment | Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Collect and arrange for disposal. Keep in suitable, closed containers for disposal. |
| Disposal | The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill. |
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
